Product packaging for 1-Monomyristin(Cat. No.:CAS No. 589-68-4)

1-Monomyristin

Cat. No.: B046450
CAS No.: 589-68-4
M. Wt: 302.4 g/mol
InChI Key: DCBSHORRWZKAKO-UHFFFAOYSA-N
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Description

Monomyristin is a monoglyceride, specifically glycerol monoesterified with myristic acid, that has garnered significant research interest for its potent biological activities. Its primary mechanism of action is believed to be the non-specific disruption of lipid membranes, particularly in enveloped viruses and certain bacteria. This surfactant-like property makes it a valuable compound for virology research, where it is studied for its ability to inactivate enveloped viruses by solubilizing the viral lipid envelope, thereby preventing host cell entry. In microbiological studies, Monomyristin demonstrates broad-spectrum antimicrobial and antibiofilm activity against various Gram-positive bacteria, offering a potential template for novel anti-infective strategies. Beyond its direct antimicrobial effects, it serves as a crucial tool in biochemistry and cell biology for investigating lipid metabolism, signaling pathways, and the role of fatty acid esters in cellular processes. This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O4 B046450 1-Monomyristin CAS No. 589-68-4

Properties

IUPAC Name

2,3-dihydroxypropyl tetradecanoate
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InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
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DSSTOX Substance ID

DTXSID0042454
Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Molecular Weight

302.4 g/mol
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CAS No.

589-68-4, 27214-38-6, 75685-84-6
Record name 1-Monomyristin
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Record name Glyceryl monomyristate
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Record name Glycerol monomyristate
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Record name Tetradecanoic acid, 2,3-dihydroxypropyl ester
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Record name Tetradecanoic acid, monoester with 1,2,3-propanetriol
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Record name GLYCERYL 1-MYRISTATE
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Foundational & Exploratory

what is the chemical structure of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-Monomyristin, a monoacylglycerol containing myristic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, analytical methodologies, and biological activities.

Chemical Identity and Structure

This compound, also known as 1-myristoyl-rac-glycerol, is a glyceride where the hydroxyl group at the C-1 position of glycerol is esterified with myristic acid, a saturated fatty acid with 14 carbon atoms.[1] Its chemical structure is depicted below:

Chemical Structure of this compound

Synonyms: 1-Myristoyl-rac-glycerol, Glycerol 1-myristate, 2,3-Dihydroxypropyl tetradecanoate, α-Monomyristin.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₃₄O₄[1][2][3][4]
Molecular Weight 302.45 g/mol [1][2][3][4][5]
CAS Number 589-68-4[2]
Appearance White to off-white solid or waxy substance[1]
Melting Point 68-70 °C[6]
Boiling Point 363.47°C (rough estimate)[6]
Density 0.9748 g/cm³ (rough estimate)[6]
Solubility Soluble in organic solvents like ethanol, chloroform, and DMSO. Limited solubility in water.[1][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

TechniqueKey DataReference
FT-IR (cm⁻¹) 3456 (broad, O-H stretching), 2916 (C-H stretching), 1735 (C=O ester), 1465 (CH₂ bending), 1180 (C-O ester)[2]
¹H-NMR (ppm) 2.18 (singlet, hydroxyl groups), >3.50 (protons of the glycerol backbone)[2]
¹³C-NMR (ppm) 63.35, 65.16, 70.28 (inequivalent carbon atoms in the glycerol backbone)[2]
Mass Spectrometry [M+H]⁺ at m/z = 303[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection.[2][7]

Protocol:

  • Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene glycerol.

  • Transesterification: React 1,2-O-isopropylidene glycerol with ethyl myristate using a suitable catalyst.

  • Deprotection: Remove the isopropylidene protecting group from the isopropylidene glycerol myristate using an acidic resin like Amberlyst-15 in ethanol at room temperature.[2]

  • Purification: The final product, this compound, is obtained after filtration and evaporation of the solvent.[2]

Analytical Methods

The purity and identity of this compound can be assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): For monitoring the progress of the synthesis and assessing purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the chemical structure of the synthesized product.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for purity confirmation and identification, with a typical retention time of 3.17 minutes and detection of the [M+H]⁺ ion at m/z 303.[2]

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antimicrobial agent.

Antibacterial and Antifungal Activity
  • Antibacterial: this compound exhibits activity against several Gram-positive bacteria, including Staphylococcus aureus and Aggregatibacter actinomycetemcomitans.[2][6]

  • Antifungal: It also shows antifungal activity against Candida albicans.[2][6] The antimicrobial effect is attributed to its ability to interact with and destabilize the cell walls of microorganisms.[8]

Enzyme Inhibition
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound, extracted from Serenoa repens, has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH) with an IC₅₀ of 18 μM.[6] FAAH is an enzyme involved in the degradation of endocannabinoids.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_protection Protection Step cluster_transesterification Transesterification Step cluster_deprotection Deprotection Step cluster_analysis Analysis Glycerol Glycerol IsopropylideneGlycerol 1,2-O-Isopropylidene glycerol Glycerol->IsopropylideneGlycerol Acid Catalyst Acetone Acetone Acetone->IsopropylideneGlycerol IsopropylideneGlycerolMyristate Isopropylidene Glycerol Myristate IsopropylideneGlycerol->IsopropylideneGlycerolMyristate EthylMyristate Ethyl Myristate EthylMyristate->IsopropylideneGlycerolMyristate Catalyst Monomyristin This compound IsopropylideneGlycerolMyristate->Monomyristin Amberlyst-15 Ethanol Analysis Characterization (FT-IR, NMR, MS) Monomyristin->Analysis

Caption: Synthetic route for this compound.

Diagram 2: Logical Relationship of this compound's Antimicrobial Action

Antimicrobial_Action Monomyristin This compound Interaction Interaction with Microbial Cell Wall Monomyristin->Interaction Destabilization Cell Wall Destabilization Interaction->Destabilization Lysis Cell Lysis Destabilization->Lysis Activity Antibacterial & Antifungal Activity Lysis->Activity

Caption: Proposed mechanism of antimicrobial action.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, has emerged as a molecule of significant interest due to its diverse biological activities. Primarily recognized for its antimicrobial properties, emerging evidence, drawn from analogous compounds, suggests a broader therapeutic potential, including anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its antifungal activity, potential anticancer pathways, and enzyme inhibition. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate advanced research and drug development.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, with the most extensively studied mechanism being its antifungal action. Furthermore, inhibitory effects on key enzymes and potential anticancer activities are areas of growing investigation.

Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity

The primary antifungal mechanism of this compound against fungi, such as Candida albicans, involves the disruption of the cell membrane. This action is predicated on the interaction between this compound and ergosterol, a vital sterol component of fungal cell membranes that is absent in mammalian cells.

The hydroxyl group of this compound is thought to interact with ergosterol within the fungal cell membrane[1][2]. This interaction disrupts the phospholipid bilayer, leading to a loss of membrane integrity and function, ultimately resulting in cell lysis and death[1][2]. This mechanism is analogous to that of established antifungal agents like amphotericin B[1].

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Phospholipid Phospholipid Bilayer Monomyristin This compound Interaction Interaction Monomyristin->Interaction Targets Interaction->Ergosterol Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

Figure 1: Antifungal Mechanism of this compound.
Potential Anticancer Mechanisms: Insights from Analogous Compounds

Direct studies on the anticancer mechanism of this compound are limited. However, research on the structurally similar compound, 1-Monopalmitin, provides a strong hypothetical framework for this compound's potential in cancer therapy. 1-Monopalmitin has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, and induce G2/M cell cycle arrest and caspase-dependent apoptosis[3]. This activity is linked to the modulation of the PI3K/Akt signaling pathway[3].

1.2.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis[4]. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. 1-Monopalmitin has been observed to activate the PI3K/Akt pathway, and suppression of this pathway partially attenuates its anticancer effects, suggesting a dependency[3]. While seemingly counterintuitive, the activation of this pathway in the context of 1-Monopalmitin treatment leads to downstream effects that culminate in apoptosis, possibly through a feedback mechanism or crosstalk with other pathways.

G Monomyristin This compound (hypothesized) PI3K PI3K Monomyristin->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Downstream->CellCycleArrest G A Prepare and Inoculate Agar Plates B Create Wells A->B C Add this compound and Controls B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E G A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E G A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G G A Harvest and Wash Cells B Fixation in Ethanol A->B C Staining with Propidium Iodide B->C D Flow Cytometry Analysis C->D

References

1-Monomyristin: A Technical Guide on its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol consisting of a glycerol molecule esterified to myristic acid at the sn-1 position, has emerged as a compound of significant interest due to its diverse biological activities. Initially recognized for its utility as an emulsifying and stabilizing agent in the food and cosmetic industries, recent research has unveiled its potential as a potent antimicrobial and anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of this compound. It details the experimental protocols for its synthesis and biological evaluation, presents quantitative data on its efficacy, and elucidates its known mechanisms of action, including its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its impact on the endocannabinoid system. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.

Introduction

This compound, also known as glyceryl 1-myristate, is a monoglyceride that has garnered increasing attention in the scientific community.[1] Structurally, it is the monoester of glycerol and myristic acid, a 14-carbon saturated fatty acid.[2] While its properties as a nonionic surfactant have been utilized in various industrial applications, its biological activities are now at the forefront of research.[3] This guide delves into the historical context of its discovery, the evolution of its synthesis, and the current understanding of its multifaceted biological roles.

History and Discovery

The precise historical account of the first synthesis or isolation of this compound is not well-documented. However, its history is intrinsically linked to the broader discovery and study of glycerol and its esters.

The story begins with the discovery of glycerol in 1783 by the Swedish chemist Carl Wilhelm Scheele, who identified it as the "sweet principle of fat".[4] This laid the groundwork for future investigations into the composition of fats and oils. In the mid-19th century, the French chemist Marcellin Berthelot made significant contributions by synthesizing a series of "neutral fat-bodies" through the reaction of fatty acids with glycerol, thereby establishing the ester nature of these compounds. His work included the synthesis of various mono-, di-, and triglycerides, which likely included early, unrefined forms of monoglycerides.

The industrial production of monoglycerides, including this compound, became more prevalent in the 20th century, driven by their utility as emulsifiers in food products and cosmetics.[5][6] These early production methods often involved the glycerolysis of triglycerides at high temperatures.[5][6] More refined and specific chemical synthesis methods have since been developed, allowing for the production of high-purity this compound for research and pharmaceutical applications.[7]

Physicochemical Properties

This compound is a white to off-white, waxy solid at room temperature.[2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C17H34O4[8]
Molecular Weight 302.45 g/mol [8]
Melting Point 68-70 °C[8]
Boiling Point 363.47 °C (estimated)[8]
Density 0.9748 g/cm³ (estimated)[8]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.[2][8]
Appearance White to almost white powder or crystal[8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves a four-step process starting from commercially available myristic acid and glycerol.[7]

Synthesis of 1,2-O-Isopropylidene Glycerol and Ethyl Myristate

This initial step involves the protection of the hydroxyl groups at the sn-1 and sn-2 positions of glycerol and the esterification of myristic acid.

Synthesis of Isopropylidene Glycerol Myristate

The protected glycerol is then reacted with ethyl myristate.

Synthesis of this compound

The final step is the deprotection of the isopropylidene group to yield this compound.

Detailed Experimental Protocol for Synthesis of this compound

A detailed protocol for the synthesis of this compound is described by H-Kitt et al. (2018).[7]

Step 1: Synthesis of Isopropylidene Glycerol Myristate

  • Ethyl myristate (2.1 g, 8 mmol) is reacted with 1,2-O-isopropylidene glycerol (4.2 g, 32 mmol) and potassium carbonate (0.31 g).

  • The reaction is carried out at 413 K for 30 hours.

  • The product is extracted with diethyl ether (20 mL) and then neutralized with distilled water.

  • The solvent is evaporated to obtain isopropylidene glycerol myristate.

Step 2: Synthesis of this compound

  • Isopropylidene glycerol myristate (0.4 g, 1 mmol) is dissolved in ethanol (5 mL).

  • Amberlyst-15 (0.04 g) is added as a catalyst.

  • The mixture is stirred at room temperature for 30 hours.

  • The mixture is then filtered and the solvent is evaporated to obtain pure this compound.[7]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most extensively studied.

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal activity.[7] It is effective against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Aggregatibacter actinomycetemcomitans.[7] It also shows notable antifungal activity against Candida albicans.[7]

The proposed mechanism for its antifungal activity against C. albicans involves the interaction of the hydroxyl group of this compound with ergosterol in the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to cell lysis.[7]

The following table summarizes the antimicrobial activity of this compound against various microorganisms, as reported by H-Kitt et al. (2018). The data represents the diameter of the inhibition zone in millimeters.

MicroorganismConcentration of this compoundInhibition Zone (mm)Positive Control Inhibition Zone (mm)
Staphylococcus aureus0.50%10.36.6
Aggregatibacter actinomycetemcomitans15.0%10.45.5
Bacillus subtilis15.0%12.716.3
Candida albicans15.0%4.16.8
Anti-inflammatory and Neuromodulatory Activity

Beyond its antimicrobial effects, this compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH).[8] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[9] By inhibiting FAAH, this compound can increase the levels of anandamide, thereby potentiating its effects on the cannabinoid receptors (CB1 and CB2).

This mechanism suggests that this compound may have significant anti-inflammatory and neuromodulatory properties. Inhibition of FAAH has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[10]

TargetIC50 ValueReference
Fatty Acid Amide Hydrolase (FAAH)18 µM[8]
2-Oleoylglycerol Hydrolysis32 µM[8]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antifungal Action

The antifungal activity of this compound against Candida albicans is believed to stem from its interaction with the fungal cell membrane.

Antifungal_Mechanism Monomyristin This compound Ergosterol Ergosterol (in Fungal Cell Membrane) Monomyristin->Ergosterol Interacts with MembraneDisruption Membrane Disruption Ergosterol->MembraneDisruption Leads to CellLysis Cell Lysis MembraneDisruption->CellLysis Causes

Caption: Proposed mechanism of this compound's antifungal activity.

FAAH Inhibition and Endocannabinoid Signaling

The inhibition of FAAH by this compound leads to an increase in the endocannabinoid anandamide, which then activates cannabinoid receptors. This pathway has significant implications for inflammation and neurotransmission.

FAAH_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1 CB1 Receptor Inflammation Reduced Inflammation & Neurotransmission Modulation CB1->Inflammation Leads to FAAH FAAH Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Anandamide Anandamide (AEA) Anandamide->CB1 Activates Anandamide->FAAH Metabolized by Monomyristin This compound Monomyristin->FAAH Inhibits

Caption: this compound's inhibition of FAAH and its effect on endocannabinoid signaling.

Experimental Workflow for Antimicrobial Susceptibility Testing

A typical workflow for assessing the antimicrobial activity of this compound involves the disk diffusion method.

Antimicrobial_Workflow Start Prepare Microbial Inoculum AgarPlate Inoculate Agar Plate Start->AgarPlate DiskPrep Prepare Disks with This compound & Controls AgarPlate->DiskPrep Incubation Place Disks on Agar & Incubate DiskPrep->Incubation Measurement Measure Inhibition Zones Incubation->Measurement Analysis Analyze & Compare Results Measurement->Analysis

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Future Directions and Conclusion

This compound is a molecule with significant therapeutic potential that extends beyond its traditional use as an excipient. Its demonstrated antimicrobial properties, coupled with its newly understood role as an FAAH inhibitor, open up exciting avenues for research and development in areas such as infectious diseases, inflammatory disorders, and neurological conditions.

Future research should focus on a more detailed elucidation of its signaling pathways, particularly the downstream effects of FAAH inhibition in various cell types. In vivo studies are warranted to assess its efficacy, safety, and pharmacokinetic profile. Furthermore, structure-activity relationship studies could lead to the design of more potent and selective analogs.

References

An In-depth Technical Guide to the Solubility of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-monomyristin (also known as glyceryl 1-myristate), a monoacylglycerol derived from myristic acid. This compound is a versatile compound utilized as an emulsifier, stabilizer, and pharmaceutical excipient.[1] Its amphiphilic nature governs its solubility in various solvents, a critical parameter for formulation development, drug delivery systems, and biochemical research. This document details its known solubility in aqueous and organic media, provides standardized protocols for solubility determination, and presents logical workflows for its synthesis and analysis.

Solubility Profile of this compound

This compound is a waxy, white to off-white solid.[1] Its molecular structure, featuring a long hydrophobic acyl chain and a polar glycerol head, results in limited solubility in water and higher solubility in organic solvents.[1] The available quantitative and qualitative solubility data are summarized below.

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that quantitative data in the public domain is limited, and values can be method-dependent.

SolventConcentrationMolar EquivalentNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL[2]~165.3 mMSonication is recommended to aid dissolution.[2]
Dimethyl Sulfoxide (DMSO)250 mg/mL[3]~826.6 mMConflicting higher value reported.
Water (H₂O)3.3 mM[2]~1.0 mg/mLSonication is recommended to aid dissolution.[2]

This compound's solubility has been qualitatively described in several organic solvents. These are useful for selecting appropriate solvent systems for synthesis, purification, and formulation.

SolventSolubility Description
EthanolSoluble[1][4]
ChloroformSoluble[1]
MethanolSoluble[4]
AcetoneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

Note: For related long-chain monoglycerides like glyceryl monostearate, solubility is often specified in hot organic solvents, such as hot ethanol.[5][6][7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research and formulation. The following protocols are standardized methods for determining the solubility of compounds like this compound.

This method is the gold standard for determining the equilibrium solubility of a compound in a liquid solvent.

Objective: To determine the saturation concentration of this compound in a liquid solvent at a controlled temperature.

Materials:

  • This compound (powder)

  • Solvent of interest (e.g., Ethanol, Propylene Glycol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Incubation: Allow the mixture to equilibrate for a period of 24 to 48 hours. This duration is typically sufficient for monoacylglycerols to reach equilibrium. Visually inspect to ensure excess solid remains.

  • Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane). Collect the clear filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.

This protocol describes a multi-step chemical synthesis to produce this compound, adapted from published literature.[9][10][11] This is relevant for researchers who need to produce the compound in-house.

Objective: To synthesize this compound via protection of glycerol, transesterification, and subsequent deprotection.

Steps:

  • Glycerol Protection: React glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol. This protects the hydroxyl groups at the 1 and 2 positions.

  • Esterification: Prepare ethyl myristate by reacting myristic acid with ethanol.

  • Transesterification: React the 1,2-O-isopropylidene glycerol with ethyl myristate in the presence of a base (e.g., potassium carbonate) at elevated temperature (e.g., 140°C) for an extended period (e.g., 30 hours).[9] This step yields isopropylidene glycerol myristate. The product can be extracted with a solvent like diethyl ether.[9]

  • Deprotection (Hydrolysis): Dissolve the resulting isopropylidene glycerol myristate in ethanol. Add a solid acid catalyst, such as Amberlyst-15, and stir the mixture at room temperature for approximately 30 hours.[9]

  • Purification: Filter the mixture to remove the catalyst. Evaporate the solvent to yield the final product, this compound, as a white solid.[9]

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as FTIR, LC-MS, and NMR spectroscopy.[9][10][11]

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical processes related to this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 equil3 Allow solids to settle equil2->equil3 analysis1 Withdraw supernatant equil3->analysis1 analysis2 Filter through 0.45µm syringe filter analysis1->analysis2 analysis3 Dilute filtrate for quantification analysis2->analysis3 analysis4 Analyze by HPLC or GC analysis3->analysis4 result Calculate Solubility (e.g., mg/mL) analysis4->result

Caption: Workflow for Determining Equilibrium Solubility.

G cluster_step1 Step 1: Protection cluster_step2 Step 2: Transesterification cluster_step3 Step 3: Deprotection glycerol Glycerol + Acetone catalyst1 p-TSA Catalyst glycerol->catalyst1 protected 1,2-O-isopropylidene glycerol catalyst1->protected catalyst2 K₂CO₃ Catalyst ~140°C, 30h protected->catalyst2 myristate Ethyl Myristate myristate->catalyst2 intermediate Isopropylidene glycerol myristate catalyst2->intermediate catalyst3 Amberlyst-15 in Ethanol, RT, 30h intermediate->catalyst3 final_product This compound catalyst3->final_product

Caption: Chemical Synthesis Pathway for this compound.

G center This compound prop1 Amphiphilic Structure center->prop1 prop2 Antimicrobial Activity center->prop2 prop3 Emulsifying Properties center->prop3 app1 Pharmaceutical Excipient prop1->app1 enables app3 Drug Delivery Systems prop1->app3 utilised in prop2->app1 useful for app2 Food Additive (Stabilizer) prop3->app2 leads to

Caption: Properties and Applications of this compound.

References

Thermal Stability of 1-Monomyristin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Monomyristin (also known as glyceryl 1-myristate or 1-myristoyl-rac-glycerol). This compound is a monoacylglycerol consisting of a glycerol molecule esterified with one molecule of myristic acid. It is a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and excipient. Understanding its thermal stability is crucial for formulation development, manufacturing, and ensuring product quality and shelf-life.

Physicochemical and Thermal Properties

This compound is a white to off-white, waxy solid at room temperature. Its thermal behavior is characterized by its melting point and decomposition profile.

Data Presentation

The following tables summarize the key quantitative data regarding the physicochemical and thermal properties of this compound.

PropertyValueReference(s)
Chemical Formula C₁₇H₃₄O₄[1][2]
Molecular Weight 302.45 g/mol [1][2]
Appearance White to off-white solid or waxy substance[1]
Melting Point 53.8–56.7 °C / 68-70 °C[3][4]
Boiling Point ~363.47 °C (rough estimate)[4]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); limited solubility in water[1]

Note: The reported melting point of this compound varies across different sources, which may be attributed to the purity of the sample and the analytical method used.

Thermal EventTemperature Range (°C)Description
Initial Decomposition 160 - 260Onset of thermal degradation with the initial loss of volatile components.
Main Decomposition 260 - 430Major weight loss occurs in this stage, corresponding to the breakdown of the ester bond and hydrocarbon chain.
Final Decomposition 430 - 510Decomposition of the remaining carbonaceous residue.

Disclaimer: The data in this table is generalized for monoacylglycerols and should be considered as an estimation for this compound. For precise quantitative analysis, experimental TGA of a specific this compound sample is recommended.

Experimental Protocols

Detailed methodologies for characterizing the thermal stability of this compound are provided below. These protocols are based on standard techniques for lipid analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and measure the mass loss of this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600 °C.

  • Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of mass loss at each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 100 °C at a constant rate of 10 °C/min to erase any prior thermal history.

    • Hold the sample at 100 °C for 5 minutes.

    • Cool the sample from 100 °C to 0 °C at a rate of 10 °C/min to observe crystallization behavior.

    • Hold the sample at 0 °C for 5 minutes.

    • Heat the sample from 0 °C to 100 °C at a rate of 10 °C/min to observe the melting behavior.

  • Data Analysis: The heat flow as a function of temperature is recorded. The DSC thermogram is analyzed to determine the peak temperatures of melting (endothermic) and crystallization (exothermic) events, as well as the enthalpy changes (ΔH) associated with these transitions.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic pathway for this compound starting from myristic acid and glycerol, involving the protection of glycerol, esterification, and deprotection steps.

Synthesis_of_1_Monomyristin Myristic_Acid Myristic Acid Ethyl_Myristate Ethyl Myristate Myristic_Acid->Ethyl_Myristate Esterification Glycerol Glycerol Isopropylidene_Glycerol 1,2-O-Isopropylidene glycerol Glycerol->Isopropylidene_Glycerol Protection Acetone Acetone Acetone->Isopropylidene_Glycerol Isopropylidene_Glycerol_Myristate Isopropylidene Glycerol Myristate Isopropylidene_Glycerol->Isopropylidene_Glycerol_Myristate Ethyl_Myristate->Isopropylidene_Glycerol_Myristate Transesterification Monomyristin This compound Isopropylidene_Glycerol_Myristate->Monomyristin Deprotection Amberlyst Amberlyst-15 (catalyst) Amberlyst->Monomyristin

Caption: Synthesis pathway of this compound.

Experimental Workflow for Thermogravimetric Analysis (TGA)

This diagram outlines the key steps in performing a TGA experiment to analyze the thermal stability of this compound.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Inert atmosphere, N₂) sample_prep->instrument_setup heating_program Heating Program (e.g., 10 °C/min to 600 °C) instrument_setup->heating_program data_acquisition Data Acquisition (Mass vs. Temperature) heating_program->data_acquisition data_analysis Data Analysis (TGA/DTG curves) data_acquisition->data_analysis results Results (Decomposition temperatures, Mass loss %) data_analysis->results end End results->end

Caption: TGA experimental workflow.

Experimental Workflow for Differential Scanning Calorimetry (DSC)

This diagram illustrates the typical workflow for a DSC experiment to characterize the phase transitions of this compound.

DSC_Workflow start Start sample_prep Sample Preparation (3-5 mg in sealed pan) start->sample_prep instrument_setup Instrument Setup (Reference pan) sample_prep->instrument_setup temp_program Temperature Program (Heat-Cool-Heat cycle) instrument_setup->temp_program data_acquisition Data Acquisition (Heat flow vs. Temperature) temp_program->data_acquisition data_analysis Data Analysis (DSC thermogram) data_acquisition->data_analysis results Results (Melting point, Crystallization temp., ΔH) data_analysis->results end End results->end

Caption: DSC experimental workflow.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several factors, particularly when it is part of a formulation. These factors include:

  • Purity: The presence of impurities, such as di- and triglycerides or free fatty acids, can alter the thermal profile.

  • pH: The pH of the formulation can affect the hydrolysis of the ester linkage, especially at elevated temperatures.

  • Presence of Oxidizing Agents: Unsaturated impurities could be susceptible to oxidation, which can be initiated or accelerated by heat.

  • Interactions with Other Excipients: In a formulation, interactions with other components like polymers, salts, or other surfactants can impact the thermal stability of this compound. For instance, the formation of complexes or changes in the crystalline structure can alter its melting behavior and decomposition profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Monomyristin from Myristic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, holds significant interest in the pharmaceutical and cosmetic industries for its antimicrobial and emulsifying properties. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound from myristic acid. The described methodology involves a four-step process: esterification of myristic acid to ethyl myristate, protection of glycerol to 1,2-O-isopropylidene glycerol, transesterification to form isopropylidene glycerol myristate, and a final deprotection step to yield high-purity this compound. This multi-step approach ensures the selective synthesis of the 1-monoacylglycerol isomer. Quantitative data from the synthesis is presented, and a detailed workflow diagram is provided for clarity.

Introduction

Monoacylglycerols (MAGs), such as this compound, are valuable compounds widely used as emulsifiers, antimicrobial agents, and drug delivery vehicles.[1][2] The specific isomer, this compound, has demonstrated notable antibacterial and antifungal activities.[3][4] While several methods exist for the synthesis of monoglycerides, including direct esterification and glycerolysis, these often result in a mixture of mono-, di-, and triglycerides, requiring extensive purification.[2][5][6] The protocol detailed herein describes a robust and high-yield synthesis of this compound through a protection-deprotection strategy, ensuring the specific formation of the 1-isomer.[3][7] This method is particularly suited for research and development settings where high purity and isomeric specificity are critical.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepProductCatalystYieldPurityAnalytical MethodReference
Esterification of Myristic AcidEthyl MyristateSulfuric AcidHighN/AN/A[3]
Protection of Glycerol1,2-O-isopropylidene glycerolp-toluenesulfonic acidHighN/AN/A[3]
TransesterificationIsopropylidene glycerol myristatePotassium carbonate32.12%N/AGC-MS, FTIR[3]
Deprotection (Hydrolysis)This compoundAmberlyst-15100%>99%LC-MS, FTIR[3][8]

N/A: Not explicitly available in the cited sources.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Part 1: Synthesis of Ethyl Myristate
  • Reaction Setup: In a round-bottom flask, dissolve myristic acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ethyl myristate with a suitable organic solvent such as diethyl ether or hexane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl myristate.

Part 2: Synthesis of 1,2-O-isopropylidene glycerol
  • Reaction Setup: In a separate flask, mix glycerol with a molar excess of acetone.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).[3]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the catalyst with a base (e.g., sodium bicarbonate), filter the mixture, and remove the excess acetone under reduced pressure to yield 1,2-O-isopropylidene glycerol.

Part 3: Synthesis of Isopropylidene Glycerol Myristate
  • Reaction Setup: Combine ethyl myristate (e.g., 2.1 g, 8 mmol) and 1,2-O-isopropylidene glycerol (e.g., 4.2 g, 32 mmol) in a reaction vessel.[3]

  • Catalysis: Add potassium carbonate (e.g., 0.31 g) to the mixture.[3]

  • Reaction: Heat the reaction mixture at 140°C (413 K) for 30 hours.[3]

  • Extraction: After cooling, extract the product with diethyl ether (e.g., 20 mL) and neutralize with distilled water.[3]

  • Purification: Evaporate the solvent to obtain isopropylidene glycerol myristate as a yellowish liquid.[3] The reported yield for this step is 32.12%.[3]

Part 4: Synthesis of this compound (Deprotection)
  • Reaction Setup: Dissolve isopropylidene glycerol myristate (e.g., 0.4 g, 1 mmol) in ethanol (e.g., 5 mL).[3]

  • Catalysis: Add Amberlyst-15 resin (e.g., 0.04 g) as the solid acid catalyst.[3]

  • Reaction: Stir the mixture at room temperature for 30 hours.[3]

  • Purification: Filter the mixture to remove the Amberlyst-15 catalyst.

  • Isolation: Evaporate the solvent to obtain this compound as a white solid.[3] This final step has been reported to proceed with a quantitative yield (100%).[3]

  • Characterization: The final product can be characterized by Fourier Transform Infrared (FTIR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7] The melting point of the resulting this compound is expected to be in the range of 53.8–56.7 °C.[3]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow Myristic_Acid Myristic Acid Esterification Esterification (H₂SO₄) Myristic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Glycerol Glycerol Protection Protection (pTSA) Glycerol->Protection Acetone Acetone Acetone->Protection Ethyl_Myristate Ethyl Myristate Transesterification Transesterification (K₂CO₃, 140°C) Ethyl_Myristate->Transesterification Isopropylidene_Glycerol 1,2-O-isopropylidene glycerol Isopropylidene_Glycerol->Transesterification Isopropylidene_Glycerol_Myristate Isopropylidene glycerol myristate Deprotection Deprotection (Amberlyst-15) Isopropylidene_Glycerol_Myristate->Deprotection Monomyristin This compound Esterification->Ethyl_Myristate Protection->Isopropylidene_Glycerol Transesterification->Isopropylidene_Glycerol_Myristate Deprotection->Monomyristin

Caption: Workflow for the four-step synthesis of this compound.

Conclusion

The described protocol provides a reliable and high-yield method for the synthesis of this compound from myristic acid. The use of a protection group strategy for the glycerol molecule allows for the specific synthesis of the 1-isomer, which is often desirable for pharmaceutical and research applications. The quantitative data and detailed experimental steps provided in these notes should enable researchers to successfully replicate this synthesis in a laboratory setting. Further optimization of reaction conditions, such as temperature and reaction time, may be possible depending on the specific laboratory equipment and desired scale of production.

References

Application Notes and Protocols: Enzymatic Synthesis of 1-Monomyristin using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin, a monoacylglycerol ester of myristic acid, holds significant interest in the pharmaceutical and cosmetic industries due to its emulsifying, antimicrobial, and permeation-enhancing properties. Enzymatic synthesis of this compound using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and complex protection-deprotection steps. Lipases, particularly those with 1,3-regiospecificity, can catalyze the direct esterification of glycerol with myristic acid to selectively produce 1-monoacylglycerols. This document provides detailed protocols and application notes for the lipase-catalyzed synthesis of this compound, based on established methodologies for similar monoacylglycerol preparations.

While direct protocols for the lipase-catalyzed synthesis of this compound are not extensively detailed in the literature, analogous enzymatic syntheses of other monoacylglycerols provide a strong basis for its production. The synthesis of 2-Monomyristin has been achieved via the enzymatic hydrolysis of trimyristin using Thermomyces lanuginosa lipase[1][2]. Furthermore, the principles of lipase-catalyzed esterification of fatty acids with glycerol are well-established for compounds like monolaurin[3][4][5]. This protocol adapts these established methods for the targeted synthesis of this compound.

The selection of an appropriate lipase is crucial for maximizing the yield and selectivity of this compound. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas fluorescens, have been successfully employed in esterification reactions[6][7][8]. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred due to their enhanced stability, reusability, and ease of separation from the reaction mixture[3][5][7][9][10][11].

Experimental Protocols

Protocol 1: Direct Esterification of Myristic Acid and Glycerol

This protocol describes the synthesis of this compound via direct esterification in a solvent-free system, which is advantageous for its simplicity and reduced environmental impact.

Materials:

  • Myristic Acid (≥98% purity)

  • Glycerol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)

  • tert-Butanol (optional, as solvent)

  • Molecular sieves (3Å, for water removal)

  • Hexane

  • Ethanol

  • Silica gel for column chromatography

Equipment:

  • Jacketed glass reactor with overhead stirring

  • Temperature controller/water bath

  • Vacuum pump

  • Rotary evaporator

  • Glass chromatography column

  • Analytical balance

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reactant Preparation: Accurately weigh myristic acid and glycerol. The molar ratio of glycerol to myristic acid is a critical parameter and should be optimized. A common starting point is a molar ratio in the range of 1:1 to 5:1 (Glycerol:Myristic Acid)[3][4][5].

  • Reaction Setup:

    • Add the weighed myristic acid and glycerol to the jacketed glass reactor.

    • If using a solvent to improve miscibility, add tert-butanol. A solvent system of t-BuOH/tert-amyl alcohol (1:1, v/v) has been shown to be effective in similar reactions[5].

    • Heat the mixture to the desired reaction temperature (typically between 40°C and 70°C) with constant stirring to ensure a homogenous mixture[3][4][7][12].

  • Enzyme Addition:

    • Once the desired temperature is reached, add the immobilized lipase. The enzyme concentration typically ranges from 1% to 15% (w/w) of the total substrate weight[3][4][9][10][11].

    • Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification, thereby shifting the equilibrium towards product formation. Note that in some systems, the addition of molecular sieves can reduce ester formation[12][13].

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature and stirring speed for a period ranging from 4 to 24 hours[1][2][12][14].

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition by GC or HPLC after derivatization (e.g., silylation for GC).

  • Enzyme Recovery and Product Purification:

    • After the reaction reaches the desired conversion, stop the stirring and heating.

    • Separate the immobilized enzyme from the reaction mixture by filtration or decantation. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

    • The reaction mixture will contain this compound, unreacted substrates, and by-products (di- and trimyristin).

    • Purify the this compound using silica gel column chromatography. A solvent gradient of hexane and ethyl acetate is typically effective for separating mono-, di-, and triglycerides.

Data Presentation

The following tables summarize quantitative data from analogous lipase-catalyzed synthesis of monoacylglycerols and other myristate esters, providing a reference for optimizing the synthesis of this compound.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Monoacylglycerols

ProductLipase SourceSubstratesMolar Ratio (Glycerol:Acid)Temp (°C)Time (h)Yield/ConversionReference
MonolaurinLipozyme IM-20Lauric Acid, Glycerol1:155645.5% Monolaurin[4]
MonolaurinNovozym 435Lauric Acid, Glycerol5:160-705~90% Selectivity[5]
2-MonomyristinThermomyces lanuginosaTrimyristin, EthanolN/A (Hydrolysis)352418% Yield[2]
MonooleinNovozym 435Oleic Acid, 1,2-Acetonide GlycerolN/A (Esterification)--94.6% Intermediate[3]

Table 2: Optimal Conditions for Lipase-Catalyzed Esterification of Myristic Acid with Alcohols

ProductLipase SourceSubstratesTemp (°C)Time (h)SolventYield/ConversionReference
Isopropyl MyristateImmobilized Rhizopus oryzaeMyristic Acid, Isopropanol36.118Solvent-free66.62% Yield[14]
Isopropyl MyristateImmobilized Bacillus cereusMyristic Acid, Isopropanol6515n-Heptane66% Conversion[12][13]
Myristyl MyristateCandida antarcticaMyristic Acid, Myristyl Alcohol25-37<10-High Conversion[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification reactants Weigh Myristic Acid and Glycerol reactor_prep Add Reactants to Reactor reactants->reactor_prep heating Heat to Optimal Temperature (e.g., 40-70°C) reactor_prep->heating enzyme_add Add Immobilized Lipase and Molecular Sieves heating->enzyme_add reaction Incubate with Stirring (4-24 hours) enzyme_add->reaction monitoring Monitor Reaction Progress (GC/HPLC) reaction->monitoring filtration Filter to Recover Immobilized Enzyme monitoring->filtration purification Purify Product via Column Chromatography filtration->purification analysis Analyze Final Product Purity purification->analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Key Parameter Relationships

parameter_relationships center_node This compound Yield & Selectivity temp Temperature temp->center_node enzyme_conc Enzyme Concentration enzyme_conc->center_node substrate_ratio Glycerol:Myristic Acid Molar Ratio substrate_ratio->center_node time Reaction Time time->center_node water_removal Water Removal water_removal->center_node solvent Solvent System solvent->center_node

Caption: Key parameters influencing the enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Identification of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of 1-Monomyristin using Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Identification of this compound using FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its molecular structure.

Experimental Protocol: FTIR Analysis

Objective: To obtain the FTIR spectrum of this compound and identify its characteristic functional groups.

Materials:

  • This compound sample (white solid)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Ethanol or other suitable solvent for cleaning

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in a powdered form for optimal contact with the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide.

  • Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline corrected and normalized for accurate peak identification.

Data Presentation: Characteristic FTIR Peaks for this compound

The FTIR spectrum of this compound is characterized by the following key absorption bands[1]:

Wavenumber (cm⁻¹)Functional GroupDescription
3456-OH (hydroxyl)Broad peak indicating O-H stretching, characteristic of the free hydroxyl groups on the glycerol backbone.[1]
2916C-H (alkane)Strong peak from the asymmetric stretching of C-H bonds in the long alkyl chain of the myristoyl group.[1]
1735C=O (ester)Strong, sharp peak corresponding to the carbonyl stretching of the ester linkage.[1]
1465CH₂ (alkane)Bending vibration of the methylene groups in the alkyl chain.[1]
1180C-O (ester)Stretching vibration of the C-O bond in the ester group.[1]

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_identification Identification start Start sample_prep Prepare Dry This compound Sample start->sample_prep background Acquire Background Spectrum sample_prep->background acquire_sample Acquire Sample Spectrum background->acquire_sample process_data Process Data (Baseline Correction, Normalization) acquire_sample->process_data identify_peaks Identify Characteristic Peaks process_data->identify_peaks end End identify_peaks->end

Caption: Workflow for the identification of this compound using FTIR spectroscopy.

Identification of this compound using NMR Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ - Chloroform-d)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent within an NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired spectra, including Fourier transformation, phase correction, and baseline correction.

Data Presentation: ¹H and ¹³C NMR Data for this compound

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data [1]

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
0.87triplet3HTerminal methyl group (-CH₃) of the myristoyl chain.
1.27multiplet20HMethylene groups (-CH₂-) of the myristoyl chain.
1.63quintet2HMethylene group adjacent to the carbonyl group (-CH₂-CH₂-CO).
2.18singlet2HHydroxyl protons (-OH) on the glycerol backbone.
2.35triplet2HMethylene group adjacent to the carbonyl group (-CH₂-CO).
3.60doublet of doublets1HOne of the protons of the primary hydroxyl group on the glycerol backbone (-CH₂-OH).
3.70doublet of doublets1HThe other proton of the primary hydroxyl group on the glycerol backbone (-CH₂-OH).
3.93quintet1HProton on the secondary hydroxyl-bearing carbon of the glycerol backbone (CH-OH).
4.13-4.31multiplet2HProtons of the methylene group attached to the ester oxygen (-CH₂-OOC-).

¹³C NMR Spectral Data [1]

Chemical Shift (ppm)Assignment
63.35Carbon of the primary hydroxyl group on the glycerol backbone (-CH₂-OH).
65.16Methylene carbon attached to the ester oxygen (-CH₂-OOC-).
70.28Carbon of the secondary hydroxyl group on the glycerol backbone (CH-OH).

Note: The chemical shifts for the carbons of the myristoyl chain are not explicitly provided in the referenced source but would appear in the typical aliphatic region of the ¹³C NMR spectrum.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve this compound in Deuterated Solvent start->dissolve setup Spectrometer Setup (Tune & Shim) dissolve->setup acquire_1h Acquire ¹H NMR Spectrum setup->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c process_spectra Process Spectra (FT, Phasing, Baseline) assign_signals Assign Chemical Shifts and Multiplicities process_spectra->assign_signals confirm_structure Confirm Structure of This compound assign_signals->confirm_structure end End confirm_structure->end

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

References

Application Notes and Protocols for the Quantification of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin (1-myristoyl-rac-glycerol) is a monoacylglycerol containing myristic acid, a saturated fatty acid. It is of significant interest in the pharmaceutical, cosmetic, and food industries due to its emulsifying properties and potential biological activities, including antimicrobial effects.[1] Accurate quantification of this compound in various sample matrices is crucial for quality control, formulation development, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methodologies

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust and widely used technique for the analysis of non-volatile compounds that lack a UV chromophore, such as this compound.[2]

Protocol: Quantification of this compound in a Cream Formulation by HPLC-ELSD

a. Sample Preparation:

  • Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the liquid and solid phases.

  • Carefully collect the supernatant (lipid extract) and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of isopropanol.

  • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.

b. HPLC-ELSD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. A typical gradient might start at 70% A, increasing to 100% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • ELSD Nebulizer Temperature: 40°C

  • ELSD Evaporator Temperature: 40°C

  • Gas (Nitrogen) Flow: 1.5 L/min

c. Calibration: Prepare a series of standard solutions of this compound in isopropanol (e.g., 10, 25, 50, 100, 250, 500 µg/mL). Inject each standard to construct a calibration curve. The ELSD response is often non-linear and may require a logarithmic or quadratic fit.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Protocol: Quantification of this compound in a Food Matrix by GC-MS

a. Sample Preparation and Derivatization:

  • Perform a lipid extraction from the food sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Take a known amount of the lipid extract and evaporate to dryness under nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound-TMS derivative.

c. Calibration: Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is ideal for quantifying low levels of this compound in complex biological matrices such as plasma.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

a. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for fast analysis.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound would be [M+H]⁺, and specific product ions would be monitored for quantification and confirmation.

c. Calibration: Prepare a calibration curve by spiking known amounts of this compound into blank plasma and processing the samples as described above.

II. Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound using the described methods. Please note that these values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: HPLC-ELSD Method Validation Parameters

ParameterResult
Linearity Range10 - 500 µg/mL (r² > 0.995, quadratic fit)
Limit of Detection (LOD)~5 µg/mL
Limit of Quantification (LOQ)~15 µg/mL
Precision (%RSD)< 10% (Intra-day), < 15% (Inter-day)
Accuracy (% Recovery)90 - 110%

Table 2: GC-MS Method Validation Parameters

ParameterResult
Linearity Range1 - 200 µg/mL (r² > 0.998)
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (%RSD)< 5% (Intra-day), < 10% (Inter-day)
Accuracy (% Recovery)95 - 105%

Table 3: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.999)
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Precision (%RSD)< 15% at LLOQ, < 10% at other concentrations
Accuracy (% Recovery)85 - 115%

III. Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for the quantification of this compound in a given sample involves several key steps, from sample collection to data analysis.

Experimental Workflow for this compound Quantification cluster_0 Sample Handling cluster_1 Analytical Measurement cluster_2 Data Processing Sample_Collection Sample Collection (e.g., Plasma, Cream, Food) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (HPLC, GC, or LC) Sample_Preparation->Chromatographic_Separation Detection Detection (ELSD, MS, or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Method_Validation Method Validation Quantification->Method_Validation Monoglyceride Lipase in Endocannabinoid Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Receptor Signaling PL Membrane Phospholipids PLC Phospholipase C PL->PLC Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG DAGL DAG Lipase DAG->DAGL Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG MGL Monoglyceride Lipase (MGL) Two_AG->MGL Hydrolysis CB1 CB1 Receptor Two_AG->CB1 Activation CB2 CB2 Receptor Two_AG->CB2 Activation AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol PGs Prostaglandins AA->PGs via COX enzymes Inflammation Inflammation PGs->Inflammation Signaling Downstream Signaling (e.g., Neuromodulation, Immunomodulation) CB1->Signaling CB2->Signaling

References

Application Notes and Protocols for Using 1-Monomyristin as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin, a monoglyceride ester of myristic acid, has demonstrated notable antibacterial properties against a range of bacteria.[1][2][3] Its amphiphilic nature allows it to interact with and disrupt bacterial cell membranes, leading to cell lysis.[4] This document provides detailed application notes, quantitative data on its antibacterial activity, and experimental protocols for evaluating its efficacy. These resources are intended to guide researchers in exploring the potential of this compound as a novel antibacterial agent in various research and development applications.

Antibacterial Activity Data

The antibacterial efficacy of this compound has been evaluated against several bacterial species. The primary method of evaluation found in the literature is the agar diffusion assay, where the diameter of the inhibition zone is measured.

Note on Quantitative Data: While the inhibition zone data provides a good indication of antibacterial activity, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not widely published. The experimental protocols provided in this document will enable researchers to determine these quantitative metrics for their specific bacterial strains of interest.

Table 1: Antibacterial Activity of this compound against Various Bacterial Strains (Inhibition Zone Diameter in mm)

Concentration (% w/v)S. aureusE. coliB. subtilisA. actinomycetemcomitans
0.5010.31.52.41.2
1.005.71.13.61.9
5.00--5.73.6
10.09.1-9.27.9
15.018.96.012.710.4
Positive Control*6.612.516.35.5
Negative Control**----

*Positive Control: 1.00% 4-isopropyl-3-methylphenol.[5] **Negative Control: 20.0% PEG 400 (vehicle).[5] Data sourced from Jumina et al., 2018.[5] A '-' indicates no activity or data not provided.

Mechanism of Action

The proposed antibacterial mechanism of this compound is the disruption of the bacterial cell membrane. Its molecular structure, featuring a hydrophilic glycerol head and a lipophilic myristic acid tail, allows it to insert into the phospholipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4]

G cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p1 P t1 p1->t1 p2 P t2 p2->t2 p3 P t3 p3->t3 leakage Leakage of intracellular components p3->leakage Membrane Disruption p4 P t4 p4->t4 p5 P t5 p5->t5 monomyristin This compound monomyristin->p3 Interaction and Insertion cell_death Cell Death leakage->cell_death leads to

Caption: Proposed mechanism of this compound antibacterial activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or ethanol

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO or ethanol to dissolve the powder completely. Sonication may be required to aid dissolution.[2]

    • Vortex the solution to ensure it is homogeneous.

    • Perform serial dilutions of the stock solution in sterile bacterial growth medium to achieve the desired final concentrations for your experiments. It is recommended to prepare fresh dilutions for each experiment.

Protocol 2: Agar Well Diffusion Assay for Antibacterial Susceptibility Testing
  • Materials:

    • Bacterial strain of interest

    • Tryptic Soy Broth (TSB) or other suitable broth

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Sterile pipette tips or a cork borer

    • This compound solutions of varying concentrations

    • Positive control (e.g., a known antibiotic)

    • Negative control (vehicle, e.g., DMSO)

    • Incubator

  • Procedure:

    • Inoculate a single colony of the test bacterium into TSB and incubate overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Using a sterile cotton swab, evenly streak the bacterial suspension onto the entire surface of an MHA plate.

    • Allow the plate to dry for 5-10 minutes.

    • Using a sterile pipette tip or cork borer, create wells (typically 6 mm in diameter) in the agar.

    • Add a fixed volume (e.g., 50 µL) of each this compound dilution, the positive control, and the negative control to separate wells.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 3: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial strain of interest, adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

    • This compound stock solution

    • MHB

    • Positive control (known antibiotic)

    • Negative control (vehicle)

    • Growth control (bacteria in MHB only)

    • Sterility control (MHB only)

    • Plate reader (optional) or visual inspection

    • MHA plates for MBC determination

  • Procedure for MIC Determination:

    • Add 100 µL of MHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of this compound to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

    • Add 10 µL of the prepared bacterial suspension to each well, except for the sterility control.

    • Set up growth control wells containing 100 µL of MHB and 10 µL of the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

  • Procedure for MBC Determination:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antibacterial properties of this compound.

G cluster_assays Antibacterial Assays prep_mono Prepare this compound Stock Solutions agar_diffusion Agar Well Diffusion Assay prep_mono->agar_diffusion mic_assay Broth Microdilution (MIC Assay) prep_mono->mic_assay prep_bac Prepare Bacterial Inoculum prep_bac->agar_diffusion prep_bac->mic_assay data_analysis Data Analysis and Interpretation agar_diffusion->data_analysis Measure Inhibition Zones mbc_assay MBC Assay mic_assay->mbc_assay Determine MIC mbc_assay->data_analysis Determine MBC

Caption: Experimental workflow for antibacterial testing of this compound.

References

Application Notes: Antifungal Properties of 1-Monomyristin against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Monomyristin (Glycerol 1-myristate), a monoacylglycerol derivative of myristic acid, has demonstrated notable antifungal activity against the opportunistic pathogen Candida albicans.[1][2][3][4] As a naturally derived compound, it presents a promising avenue for the development of novel therapeutic agents, particularly in light of increasing antifungal resistance.[5] These application notes provide an overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

The primary antifungal mechanism of this compound against C. albicans is believed to be the disruption of cell membrane integrity.[1] This action is thought to be similar to that of polyene antifungals like Amphotericin B. The hydroxyl groups of the this compound molecule are proposed to interact with ergosterol, a vital sterol component of the fungal cell membrane. This interaction compromises the membrane's function, leading to the formation of pores, subsequent leakage of essential intracellular components, and ultimately, cell lysis and death.[1]

cluster_membrane C. albicans Cell Membrane cluster_action This compound Action erg1 Ergosterol pl2 Lipid pore Pore Formation erg1->pore Leads to erg2 Ergosterol pl4 Lipid erg2->pore Leads to pl1 Lipid pl3 Lipid pl5 Lipid pl6 Lipid m1 This compound m1->erg1 Interacts with m1->erg2 Interacts with leak Ion Leakage pore->leak lysis Cell Lysis leak->lysis

Caption: Proposed mechanism of this compound against C. albicans.

Quantitative Data

The antifungal efficacy of this compound has been quantified using the disc diffusion method. The following table summarizes the inhibition zones observed at various concentrations against C. albicans.

Compound Concentration (%) Inhibition Zone (mm) Reference
This compound0.503.5[2]
This compound1.004.1[2]
Positive Control1.006.8[2]
Negative Control**20.0No Activity[2]
Positive Control: 1.00% 4-isopropyl-3-methylphenol
**Negative Control: 20.0% PEG 400

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (AST)

This protocol outlines two standard methods for determining the antifungal activity of this compound against C. albicans.

A. Broth Microdilution Method (MIC Determination) This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible fungal growth.[6][7]

Materials:

  • C. albicans strain (e.g., ATCC 10231)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • RPMI 1640 medium, buffered with MOPS

  • This compound stock solution (dissolved in a suitable solvent like DMSO)[8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans on an SDA plate. Inoculate a single colony into SDB and incubate overnight at 35°C.

  • Harvest, wash cells with sterile saline, and resuspend in RPMI 1640.

  • Adjust the cell suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[7]

  • Plate Preparation: Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate.

  • Include a positive control (drug-free medium) and a negative control (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[6]

  • MIC Reading: The MIC is the lowest concentration of this compound showing no visible growth (or ≥50% growth reduction compared to the positive control, read spectrophotometrically).[9]

B. Disc Diffusion Method

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[7]

  • Sterile filter paper discs (6 mm diameter).

  • This compound solutions of varying concentrations.

  • C. albicans inoculum prepared as described above (0.5 McFarland).

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn.

  • Disc Application: Aseptically place sterile filter paper discs onto the agar surface.

  • Pipette a defined volume (e.g., 10-20 µL) of each this compound concentration onto a separate disc.

  • Apply a positive control (e.g., 4-isopropyl-3-methylphenol) and a negative control (solvent vehicle) disc.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc.

cluster_broth Broth Microdilution cluster_disc Disc Diffusion start Start: C. albicans Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum plate_method Choose Method prep_inoculum->plate_method serial_dilution Prepare Serial Dilutions in 96-Well Plate plate_method->serial_dilution MIC streak_plate Streak Inoculum on Agar Plate plate_method->streak_plate Zone inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_broth Incubate at 35°C (24-48h) inoculate_wells->incubate_broth read_mic Read MIC incubate_broth->read_mic end_node End: Report Results read_mic->end_node apply_discs Apply Discs with This compound streak_plate->apply_discs incubate_disc Incubate at 35°C (24-48h) apply_discs->incubate_disc measure_zone Measure Inhibition Zone incubate_disc->measure_zone measure_zone->end_node

Caption: Workflow for antifungal susceptibility testing of this compound.
Protocol 2: C. albicans Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of C. albicans biofilms.[10][11]

Materials:

  • All materials from Protocol 1A.

  • Crystal Violet (0.1% w/v).

  • Ethanol (95% v/v).

  • Plate reader.

Procedure:

  • Inoculum and Adhesion: Prepare C. albicans inoculum (1 x 10⁶ cells/mL in RPMI 1640) and add 100 µL to 96-well plates. Incubate at 37°C for 90 minutes to allow cell adhesion.[12]

  • Wash: Gently wash wells twice with sterile PBS to remove non-adherent cells.

  • Treatment: Add 200 µL of fresh RPMI 1640 containing serial dilutions of this compound to the wells. Include positive (drug-free) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow biofilm formation.[13]

  • Quantification (Crystal Violet Method): a. Aspirate the medium and wash the wells twice with PBS to remove planktonic cells. b. Air dry the plate for 45 minutes.[10] c. Stain the biofilms with 110 µL of 0.1% Crystal Violet solution for 15-45 minutes.[10][13] d. Wash wells four times with water to remove excess stain. e. Destain the wells with 200 µL of 95% ethanol for 45 minutes.[10] f. Transfer 150 µL of the destaining solution to a new plate and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of biofilm inhibition relative to the drug-free control.

Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production

This protocol measures the induction of intracellular ROS in C. albicans following treatment with this compound, a common cellular stress response.[14][15]

Materials:

  • C. albicans inoculum.

  • Phosphate-buffered saline (PBS).

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) fluorescent probe.

  • This compound.

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Grow C. albicans to mid-log phase. Harvest, wash, and resuspend the cells in PBS.

  • Treatment: Treat the cell suspension with various concentrations of this compound (e.g., at MIC and sub-MIC levels). Include an untreated control and a positive control (e.g., H₂O₂). Incubate at 37°C for a defined period (e.g., 1-4 hours).[14]

  • Staining: Add DCFH-DA to the cell suspensions to a final concentration of 10 µM and incubate in the dark for 30-60 minutes.[14]

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~528 nm) or visualize stained cells with a fluorescence microscope.

  • Analysis: An increase in fluorescence intensity in treated cells compared to the control indicates an increase in intracellular ROS production.

Relevant Signaling Pathways in C. albicans Virulence

While the direct effect of this compound on specific signaling pathways has not been established, understanding key virulence-regulating pathways is crucial for broader drug development. The Ras-cAMP-PKA pathway is a central regulator of morphogenesis (yeast-to-hypha transition), biofilm formation, and other virulence traits in C. albicans.[16][17][18]

Environmental cues such as temperature and CO₂ can activate the GTPase Ras1, which in turn stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP).[17][19] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream transcription factors like Efg1.[19] Activated Efg1 regulates the expression of genes essential for hyphal growth and biofilm formation, such as HWP1 and ALS3.[13] Investigating whether this compound's membrane-disrupting activity secondarily affects this pathway could be a future research direction.

env Environmental Cues (Temp, CO2, Serum) ras1 Ras1 env->ras1 cyr1 Cyr1 (Adenylyl Cyclase) ras1->cyr1 Activates camp cAMP cyr1->camp Produces atp ATP atp->cyr1 pka PKA (Tpk1/Tpk2) camp->pka Activates efg1 Efg1 (Transcription Factor) pka->efg1 Phosphorylates genes Virulence Genes (HWP1, ALS3, ECE1) efg1->genes Regulates phenotype Virulence Phenotypes genes->phenotype hyphae Hyphal Growth phenotype->hyphae biofilm Biofilm Formation phenotype->biofilm

Caption: The Ras-cAMP-PKA signaling pathway in C. albicans.

References

Application Notes and Protocols: 1-Monomyristin as a Nonionic Surfactant for Micelle Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monomyristin, also known as glycerol 1-myristate, is a nonionic surfactant with significant potential in pharmaceutical and research applications.[1] Comprised of a hydrophilic glycerol head and a hydrophobic myristic acid tail, this amphiphilic molecule can self-assemble into micelles in aqueous solutions. These micelles offer a promising vehicle for the solubilization and delivery of poorly water-soluble drugs, owing to their biocompatibility and core-shell structure. This document provides detailed application notes and experimental protocols for the utilization of this compound in forming and characterizing micelles for drug delivery purposes.

Physicochemical Properties of this compound

This compound is a 1-monoglyceride of myristic acid and exhibits antibacterial and antifungal properties.[2][3][4] Its utility as a nonionic surfactant is central to its application in forming colloidal micelles.[1] A critical parameter for its use in aqueous systems is its water solubility, which is limited. One source suggests a solubility of up to 3.3 mM with the aid of sonication.[5][6] This low aqueous solubility presents challenges in determining its critical micelle concentration (CMC) and in the preparation of aqueous micellar solutions.

Quantitative Data Summary

Due to the limited aqueous solubility of this compound, specific experimental data for its micellar properties in water is not extensively available in the literature. The following table provides estimated or typical values for key parameters based on the behavior of similar monoglycerides and general principles of surfactant self-assembly. Researchers should determine these values experimentally for their specific systems.

ParameterTypical Value/RangeMethod of DeterminationSignificance
Critical Micelle Concentration (CMC) Estimated to be in the low millimolar (mM) rangeSurface Tension Measurement, Fluorescence SpectroscopyThe minimum concentration required for micelle formation. A lower CMC indicates greater stability upon dilution.
Micelle Size (Hydrodynamic Diameter) 10 - 100 nmDynamic Light Scattering (DLS)Influences the in vivo biodistribution, cellular uptake, and clearance of the drug-loaded micelles.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the homogeneity of the micelle size distribution. A lower PDI is desirable for uniform performance.
Drug Encapsulation Efficiency (EE) Highly dependent on the drug and loading methodUV-Vis Spectroscopy, HPLCThe percentage of the initial drug that is successfully encapsulated within the micelles.
Drug Loading Capacity (LC) Highly dependent on the drug and loading methodUV-Vis Spectroscopy, HPLCThe weight percentage of the drug relative to the total weight of the drug-loaded micelles.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Given the low solubility of this compound, the fluorescence probe method is recommended for its high sensitivity.

Materials:

  • This compound

  • Pyrene (fluorescence probe)

  • Acetone (for pyrene stock solution)

  • High-purity water

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in acetone at a concentration of 10⁻³ M.

  • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC. Due to low solubility, gentle heating and sonication may be necessary to aid dissolution.

  • To each this compound solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is approximately 10⁻⁶ M. The volume of acetone added should be kept minimal (e.g., <0.1% of the total volume) to avoid affecting micellization.

  • Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) at a constant temperature.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 334 nm.

  • Analyze the emission spectra by monitoring the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

Protocol 2: Preparation of Drug-Loaded this compound Micelles (Thin-Film Hydration Method)

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Hydrophobic drug of interest

  • Suitable organic solvent (e.g., chloroform, methanol)

  • High-purity water or buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Sonication bath or probe sonicator

Procedure:

  • Dissolve a known amount of this compound and the hydrophobic drug in the chosen organic solvent in a round-bottom flask.

  • Create a thin film by evaporating the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the boiling point of the solvent to ensure a uniform film.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the film by adding a known volume of high-purity water or buffer. The temperature of the aqueous phase should be above the phase transition temperature of this compound to facilitate micelle formation.

  • Gently agitate the flask to aid in the dispersion of the lipid film and the formation of micelles.

  • Sonicate the suspension using a bath or probe sonicator to reduce the size of the micelles and improve homogeneity.

  • The resulting micellar solution can be purified by centrifugation or filtration to remove any un-encapsulated drug or larger aggregates.

Protocol 3: Characterization of Micelle Size and Polydispersity

Instrumentation: Dynamic Light Scattering (DLS)

Procedure:

  • Prepare the micellar solution as described in Protocol 2.

  • Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Dilute the sample to an appropriate concentration for DLS analysis to avoid multiple scattering effects.

  • Place the sample in a cuvette and perform the DLS measurement at a constant temperature.

  • The instrument will report the hydrodynamic diameter (size) and the polydispersity index (PDI) of the micelles.

Protocol 4: Determination of Encapsulation Efficiency and Drug Loading Capacity

Instrumentation: UV-Vis Spectrophotometer or HPLC

Procedure:

  • Separate the drug-loaded micelles from the un-encapsulated drug. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.

  • Quantify the amount of free drug in the supernatant or dialysate using a pre-established calibration curve for the drug with a UV-Vis spectrophotometer or HPLC.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • LC (%) = [Amount of encapsulated drug / Total weight of drug-loaded micelles] x 100

Visualizations

Micelle_Structure cluster_micelle This compound Micelle Hydrophobic Core Hydrophobic Core p1 Hydrophobic Core->p1 Myristoyl Tail p2 Hydrophobic Core->p2 p3 Hydrophobic Core->p3 p4 Hydrophobic Core->p4 p5 Hydrophobic Core->p5 p6 Hydrophobic Core->p6 Hydrophilic Shell Hydrophilic Shell h1 G p1->h1 h2 G p2->h2 h3 G p3->h3 h4 G p4->h4 h5 G p5->h5 h6 G p6->h6 Drug Hydrophobic Drug Drug->Hydrophobic Core Encapsulation

Caption: Structure of a this compound Micelle Encapsulating a Hydrophobic Drug.

CMC_Determination cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare this compound solutions of varying concentrations Prepare this compound solutions of varying concentrations Add Pyrene probe to each solution Add Pyrene probe to each solution Prepare this compound solutions of varying concentrations->Add Pyrene probe to each solution Equilibrate solutions Equilibrate solutions Add Pyrene probe to each solution->Equilibrate solutions Measure fluorescence emission spectra Measure fluorescence emission spectra Equilibrate solutions->Measure fluorescence emission spectra Calculate I1/I3 ratio Calculate I1/I3 ratio Measure fluorescence emission spectra->Calculate I1/I3 ratio Plot I1/I3 ratio vs. log(concentration) Plot I1/I3 ratio vs. log(concentration) Calculate I1/I3 ratio->Plot I1/I3 ratio vs. log(concentration) Identify inflection point (CMC) Identify inflection point (CMC) Plot I1/I3 ratio vs. log(concentration)->Identify inflection point (CMC)

Caption: Workflow for CMC Determination using the Fluorescence Probe Method.

Micelle_Preparation_Workflow Dissolve this compound and drug in organic solvent Dissolve this compound and drug in organic solvent Form thin film via rotary evaporation Form thin film via rotary evaporation Dissolve this compound and drug in organic solvent->Form thin film via rotary evaporation Dry film under vacuum Dry film under vacuum Form thin film via rotary evaporation->Dry film under vacuum Hydrate film with aqueous phase Hydrate film with aqueous phase Dry film under vacuum->Hydrate film with aqueous phase Sonicate toform micelles Sonicate toform micelles Hydrate film with aqueous phase->Sonicate toform micelles Purify micellar solution Purify micellar solution Sonicate toform micelles->Purify micellar solution

Caption: Experimental Workflow for Preparing Drug-Loaded Micelles.

Characterization_Workflow Drug-Loaded Micelles Drug-Loaded Micelles Dynamic Light Scattering (DLS) Dynamic Light Scattering (DLS) Drug-Loaded Micelles->Dynamic Light Scattering (DLS) Characterize Separation of free drug Separation of free drug Drug-Loaded Micelles->Separation of free drug Analyze DLS DLS Micelle Size (Hydrodynamic Diameter) Micelle Size (Hydrodynamic Diameter) DLS->Micelle Size (Hydrodynamic Diameter) Determines Polydispersity Index (PDI) Polydispersity Index (PDI) DLS->Polydispersity Index (PDI) Determines Quantify encapsulated drug (UV-Vis/HPLC) Quantify encapsulated drug (UV-Vis/HPLC) Separation of free drug->Quantify encapsulated drug (UV-Vis/HPLC) Calculate EE% and LC% Calculate EE% and LC% Quantify encapsulated drug (UV-Vis/HPLC)->Calculate EE% and LC%

Caption: Workflow for the Characterization of Drug-Loaded Micelles.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of 1-Monomyristin, a monoglyceride with demonstrated antibacterial and antifungal properties. The following sections offer standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and the rate of microbial killing (time-kill kinetics). Additionally, this document summarizes available quantitative data and illustrates the proposed mechanisms of action and experimental workflows.

Overview of this compound's Antimicrobial Activity

This compound, a monoglyceride of myristic acid, has shown significant antimicrobial activity against a range of microorganisms.[1][2][3] It is particularly effective against Gram-positive bacteria and has also demonstrated efficacy against certain Gram-negative bacteria and fungi.[3][4][5] Its lipophilic nature is believed to facilitate its interaction with and disruption of microbial cell membranes.[4]

Reported Antimicrobial Spectrum:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[3][5]

  • Gram-negative bacteria: Escherichia coli, Aggregatibacter actinomycetemcomitans[3][5]

  • Fungi: Candida albicans[1][3]

Quantitative Data Summary

The following table summarizes the reported antimicrobial activity of this compound. This table is intended to be a reference and a template for recording new experimental data.

MicroorganismTest MethodConcentration (% w/v)Zone of Inhibition (mm)Reference
Staphylococcus aureusAgar Well Diffusion0.50%10.3[5]
1.00%5.7[5]
5.00%5.9[5]
15.0%18.9[5]
Aggregatibacter actinomycetemcomitansAgar Well Diffusion0.50%1.2[5]
1.00%1.9[5]
5.00%3.6[5]
10.0%7.9[5]
15.0%10.4[5]
Bacillus subtilisAgar Well Diffusion0.50%2.4[5]
1.00%3.6[5]
5.00%5.7[5]
10.0%9.2[5]
15.0%12.7[5]
Escherichia coliAgar Well Diffusion0.50%1.5[5]
1.00%1.1[5]
5.00%4.3[5]
15.0%6.0[5]
Candida albicansAgar Well Diffusion1.00%3.5[5]
5.00%3.6[5]
10.0%2.4[5]
15.0%4.1[5]

Experimental Protocols

Due to the lipophilic nature of this compound, modifications to standard protocols may be necessary to ensure proper solubilization and dispersion in aqueous media. It is recommended to use a solvent such as dimethyl sulfoxide (DMSO) or ethanol for the stock solution, with a final concentration in the assay that does not inhibit microbial growth. A solvent toxicity control should always be included.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) via Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Positive control antibiotic/antifungal

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Micropipettes and sterile tips

  • Appropriate agar plates for subculturing (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted this compound.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: Wells containing the highest concentration of the solvent used and inoculum.

    • Positive Control: Wells containing a known antibiotic/antifungal and inoculum.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

  • MBC/MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture onto appropriate agar plates.

    • Incubate the agar plates under suitable conditions.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Add Standardized Inoculum to Wells B->D C->D F Incubate Plate D->F E Include Controls: - Growth - Sterility - Solvent - Positive E->F G Read MIC (No visible growth) F->G H Subculture from Clear Wells onto Agar Plates G->H I Incubate Agar Plates H->I J Determine MBC/MFC (≥99.9% killing) I->J

Broth microdilution workflow for MIC and MBC/MFC determination.

Protocol for Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Solvent for this compound

  • Mueller-Hinton agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known amount of this compound solution and allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Placement: Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Negative Control: A disk impregnated only with the solvent.

    • Positive Control: A disk containing a standard antibiotic.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Disk_Diffusion_Workflow A Prepare this compound Impregnated Disks D Place Disks on Agar Surface A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate Plate D->E F Measure Zone of Inhibition (mm) E->F

Disk diffusion assay workflow.

Protocol for Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Appropriate broth medium

  • Microbial inoculum

  • Sterile test tubes or flasks

  • Shaking incubator

  • Serial dilution supplies

  • Appropriate agar plates

  • Colony counter

Procedure:

  • Inoculum Preparation: Prepare a microbial culture in the early to mid-logarithmic phase of growth. Dilute to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup: Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared microbial suspension.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at the appropriate temperature. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow A Prepare Microbial Inoculum (Log Phase) C Inoculate Tubes A->C B Set up Test Tubes with This compound at Varying MIC Multiples B->C D Incubate with Shaking C->D E Withdraw Samples at Defined Time Points D->E F Perform Serial Dilutions and Plate for Viable Counts E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Time-kill kinetic assay workflow.

Proposed Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the cell membrane integrity of microorganisms. The specific interaction varies depending on the type of microbe.

Antibacterial Mechanism

Monoglycerides like this compound are amphiphilic molecules that can insert into the lipid bilayer of bacterial cell membranes. This insertion is thought to disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. In Gram-negative bacteria, it is suggested that monoglycerides can also damage the outer lipopolysaccharide (LPS) layer, facilitating their access to the inner membrane.

Antibacterial_Mechanism cluster_bacteria Bacterial Cell Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm (Ions, Metabolites) Leakage Leakage of Intracellular Components Cytoplasm->Leakage Monomyristin This compound Monomyristin->Membrane Inserts into Disruption->Leakage Death Cell Death Leakage->Death

Proposed antibacterial mechanism of this compound.

Antifungal Mechanism

The antifungal mechanism of this compound against fungi like C. albicans is thought to be similar to that of polyene antifungals such as amphotericin B.[3] This involves the interaction of the hydroxyl groups of this compound with ergosterol, a key component of the fungal cell membrane that is absent in bacterial and mammalian cells. This interaction disrupts the membrane, leading to the formation of pores, ion leakage, and fungal cell death.[3]

Antifungal_Mechanism cluster_fungus Fungal Cell FungalMembrane Fungal Cell Membrane (with Ergosterol) Interaction Interaction with Ergosterol FungalMembrane->Interaction FungalCytoplasm Cytoplasm PoreFormation Pore Formation & Membrane Disruption FungalCytoplasm->PoreFormation Leakage Monomyristin This compound Monomyristin->FungalMembrane Targets Interaction->PoreFormation FungalDeath Cell Death PoreFormation->FungalDeath

Proposed antifungal mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Monomyristin synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues encountered during both chemical and enzymatic synthesis methods.

Troubleshooting Guides

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves a four-step process:

  • Protection of glycerol to form 1,2-O-isopropylidene glycerol.

  • Synthesis of ethyl myristate from myristic acid.

  • Transesterification of 1,2-O-isopropylidene glycerol with ethyl myristate to yield isopropylidene glycerol myristate.

  • Deprotection (hydrolysis) of isopropylidene glycerol myristate to yield this compound.

A critical step that often results in low yields is the transesterification reaction (Step 3). The final deprotection step, however, can achieve a quantitative yield of 100% under optimal conditions.[1][2]

Question: My overall yield for the chemical synthesis of this compound is low. How can I identify the bottleneck?

Answer: A low overall yield in the chemical synthesis of this compound is most commonly associated with the transesterification of 1,2-O-isopropylidene glycerol with ethyl myristate. While the final deprotection step to yield this compound can be quantitative (100%), the intermediate transesterification step has been reported with yields as low as 32.12%.[1] To confirm this, analyze the purity and yield of your isopropylidene glycerol myristate intermediate before proceeding to the final deprotection step.

Question: How can I improve the yield of the transesterification reaction between 1,2-O-isopropylidene glycerol and ethyl myristate?

Answer: Optimizing the transesterification step is crucial for a higher overall yield. Consider the following factors:

  • Catalyst Selection and Concentration: The choice of catalyst significantly influences the reaction rate and yield. While potassium carbonate is commonly used, other basic catalysts can be explored. Studies on similar monoglyceride syntheses have shown that solid catalysts like MgO can yield up to 77% monoglycerides.[3] The concentration of the catalyst is also a critical parameter to optimize.

  • Reactant Molar Ratio: An excess of one reactant can drive the equilibrium towards the product. In the synthesis of isopropylidene glycerol myristate, a molar ratio of 1,2-O-isopropylidene glycerol to ethyl myristate of 4:1 has been used.[1] Experimenting with this ratio may improve your yield.

  • Temperature and Reaction Time: These parameters are interdependent. The reaction to form isopropylidene glycerol myristate has been conducted at 140°C (413 K) for 30 hours.[1] Increasing the temperature may reduce the required reaction time, but could also lead to the formation of side products. Careful optimization of both is recommended.

  • Removal of Byproducts: The transesterification reaction produces ethanol as a byproduct. Removing ethanol from the reaction mixture as it forms can help to drive the equilibrium towards the product side and improve the yield.

Question: I am observing unexpected side products in my final this compound product after chemical synthesis. What are they and how can I avoid them?

Answer: Common side products in monoglyceride synthesis include diglycerides and triglycerides, which can arise from incomplete reactions or side reactions. Additionally, if the deprotection of the isopropylidene group is not complete, you may have residual isopropylidene glycerol myristate. To minimize these impurities:

  • Ensure Complete Deprotection: The hydrolysis of the isopropylidene group should be carried out until completion. The use of a solid acid catalyst like Amberlyst-15 has been shown to be effective and allows for easy separation from the product mixture.[1][2]

  • Purification: Purification of the final product is essential. Techniques such as column chromatography or recrystallization can be used to isolate pure this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis, typically using lipases, offers a milder and more selective alternative to chemical synthesis for producing this compound. However, specific challenges can lead to lower yields.

Question: The yield of my enzymatic synthesis of this compound is lower than expected. What are the common causes?

Answer: Low yields in the enzymatic synthesis of this compound can often be attributed to two main factors: acyl migration and enzyme inhibition.

  • Acyl Migration: This is a spontaneous process where the acyl group (myristoyl group) moves from the sn-1 position to the sn-2 position of the glycerol backbone, forming the undesired 2-Monomyristin isomer. This reduces the yield of the target this compound.[4]

  • Enzyme Inhibition: Lipases can be inhibited by certain substances in the reaction mixture or by the reaction conditions themselves. For example, high concentrations of glycerol or certain organic solvents can lead to a decrease in enzyme activity.

Question: How can I minimize acyl migration during the enzymatic synthesis?

Answer: Several strategies can be employed to suppress acyl migration:

  • Solvent Selection: The polarity of the solvent plays a crucial role. Polar solvents, such as t-butanol, have been shown to inhibit the isomerization of 2-monoacylglycerols, and by extension, can help maintain the this compound structure. In contrast, non-polar solvents can accelerate acyl migration.[5][6]

  • Control of Water Activity: High water activity has been found to have a strong inhibitory effect on the isomerization of 2-monoacylglycerols.[5] Therefore, carefully controlling the water content in your reaction system can help to minimize acyl migration.

  • Temperature Programming: A programmed change in the reaction temperature during the synthesis can help to suppress acyl migration without significantly affecting the overall reaction yield.[7]

Question: My lipase seems to be inactive or has low activity. What could be the problem and how can I solve it?

Answer: Several factors can lead to reduced lipase activity:

  • Inhibitors: The presence of inhibitors is a common cause of enzyme inactivation. These can be compounds present in the starting materials or generated during the reaction. It is important to use pure substrates.

  • pH and Temperature: Lipases have optimal pH and temperature ranges for their activity. Operating outside of these ranges can lead to a significant loss of activity. Ensure that the reaction conditions are optimized for the specific lipase you are using.

  • Enzyme Denaturation: Exposure to harsh conditions, such as extreme pH or high temperatures, can cause irreversible denaturation of the enzyme. Always handle and store the lipase according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?

A1: Enzymatic synthesis generally offers milder reaction conditions, higher selectivity (reducing the formation of byproducts), and avoids the use of harsh or toxic chemicals.[4] This can lead to a purer product and a more environmentally friendly process.

Q2: What is a typical yield for the chemical synthesis of this compound?

A2: The overall yield can vary significantly depending on the efficiency of the transesterification step. While the final deprotection step can have a 100% yield, the preceding step of forming isopropylidene glycerol myristate has been reported with a yield of only 32.12%, which would limit the overall yield.[1]

Q3: Which catalysts are recommended for the chemical synthesis of this compound?

A3: For the transesterification step, a basic catalyst like potassium carbonate is commonly used. For the deprotection step, a solid acid catalyst such as Amberlyst-15 is effective and easy to remove from the reaction mixture.[1][2]

Q4: What are the key parameters to optimize for a high-yield enzymatic synthesis of this compound?

A4: The key parameters to optimize include the choice of lipase, enzyme concentration, the molar ratio of myristic acid (or its ester) to glycerol, reaction temperature, and the solvent system. It is also crucial to control water activity to minimize acyl migration.

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in the reaction mixture over time.

Data Presentation

Table 1: Comparison of Catalytic Systems for Monoglyceride Synthesis via Transesterification.

Catalyst SystemSubstratesTemperature (°C)Reaction Time (h)Monoglyceride Yield (%)Reference
Potassium Carbonate1,2-O-isopropylidene glycerol, Ethyl myristate1403032.12 (of intermediate)[1]
KF/CaO-MgOFatty Acid Methyl Esters, Glycerol208.43.241.58[1][4]
MgOMethyl Oleate, Glycerol220-2502up to 77[3]
NaOHPalm Oil, GlycerolNot specifiedNot specified~78[8]

Note: The yields reported are for the monoglyceride product and may not be specific to this compound in all cases, but are indicative of the catalyst's effectiveness in similar reactions.

Experimental Protocols

Detailed Methodology for the Chemical Synthesis of this compound

This protocol is adapted from the synthesis of this compound as described in the literature.[1]

Step 1 & 2: Preparation of Reactants

  • Synthesize 1,2-O-isopropylidene glycerol by reacting glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Synthesize ethyl myristate by the esterification of myristic acid with ethanol.

Step 3: Synthesis of Isopropylidene Glycerol Myristate

  • In a round-bottom flask, combine 1,2-O-isopropylidene glycerol (e.g., 4.2 g, 32 mmol) and ethyl myristate (e.g., 2.1 g, 8 mmol).

  • Add potassium carbonate (e.g., 0.31 g) as a catalyst.

  • Heat the mixture to 140°C (413 K) and stir for 30 hours.

  • After cooling, extract the product with diethyl ether.

  • Wash the organic layer with distilled water to neutralize it.

  • Evaporate the solvent to obtain isopropylidene glycerol myristate.

Step 4: Synthesis of this compound

  • Dissolve the obtained isopropylidene glycerol myristate (e.g., 0.4 g, 1 mmol) in ethanol (e.g., 5 mL).

  • Add Amberlyst-15 (e.g., 0.04 g) as the catalyst.

  • Stir the mixture at room temperature for 30 hours.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent to obtain the final product, this compound, as a white solid.

Detailed Methodology for the Enzymatic Synthesis of this compound

This is a general protocol for the enzymatic synthesis of a monoglyceride, which can be adapted for this compound.

  • Reactant Preparation: In a reaction vessel, dissolve myristic acid and glycerol in a suitable polar organic solvent (e.g., t-butanol) to minimize acyl migration.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, from Candida antarctica) to the reaction mixture. The amount of enzyme should be optimized (typically 1-10% by weight of substrates).

  • Reaction Conditions: Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant stirring.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by TLC or GC.

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized enzyme by filtration.

  • Product Purification: The solvent is evaporated, and the resulting mixture of mono-, di-, and triglycerides, along with unreacted fatty acids and glycerol, is purified. Purification can be achieved by molecular distillation or column chromatography to obtain high-purity this compound.

Visualizations

Chemical_Synthesis_of_1_Monomyristin cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway cluster_intermediates Intermediates cluster_product Final Product Glycerol Glycerol Step1 Step 1: Protection Glycerol->Step1 Myristic_Acid Myristic Acid Step2 Step 2: Esterification Myristic_Acid->Step2 Acetone Acetone Acetone->Step1 Ethanol Ethanol Ethanol->Step2 Isopropylidene_Glycerol 1,2-O-isopropylidene glycerol Step1->Isopropylidene_Glycerol Ethyl_Myristate Ethyl Myristate Step2->Ethyl_Myristate Step3 Step 3: Transesterification Isopropylidene_Glycerol_Myristate Isopropylidene Glycerol Myristate Step3->Isopropylidene_Glycerol_Myristate Step4 Step 4: Deprotection Monomyristin This compound Step4->Monomyristin Isopropylidene_Glycerol->Step3 Ethyl_Myristate->Step3 Isopropylidene_Glycerol_Myristate->Step4

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow_1_Monomyristin_Synthesis cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow Chem_Reactants 1. Mix Reactants & Catalyst Chem_Reaction 2. Controlled Heating & Stirring Chem_Reactants->Chem_Reaction Chem_Extraction 3. Product Extraction Chem_Reaction->Chem_Extraction Chem_Purification 4. Purification (e.g., Chromatography) Chem_Extraction->Chem_Purification Chem_Analysis 5. Product Analysis (e.g., NMR, MS) Chem_Purification->Chem_Analysis Enz_Reactants 1. Dissolve Substrates in Solvent Enz_Enzyme 2. Add Immobilized Lipase Enz_Reactants->Enz_Enzyme Enz_Reaction 3. Controlled Incubation & Stirring Enz_Enzyme->Enz_Reaction Enz_Filtration 4. Enzyme Removal by Filtration Enz_Reaction->Enz_Filtration Enz_Purification 5. Purification (e.g., Molecular Distillation) Enz_Filtration->Enz_Purification Enz_Analysis 6. Product Analysis (e.g., GC, HPLC) Enz_Purification->Enz_Analysis

Caption: General experimental workflows for synthesis.

References

Technical Support Center: 1-Monomyristin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Monomyristin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield of Purified this compound

  • Question: I am getting a very low yield of this compound after purification. What are the possible causes and how can I improve the yield?

  • Answer: Low yields of this compound can arise from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:

    • Incomplete Synthesis Reaction: The initial synthesis of this compound may not have gone to completion. Ensure that the reaction conditions (temperature, time, catalyst) are optimized. For instance, in a transesterification reaction to produce this compound, a quantitative yield (100%) has been reported with the use of Amberlyst-15 as a catalyst.[1]

    • Losses During Extraction: During the workup of the reaction mixture, this compound can be lost if the extraction procedure is not efficient. Ensure proper phase separation and use a suitable extraction solvent like diethyl ether.[1]

    • Suboptimal Crystallization Conditions: If you are using recrystallization for purification, the choice of solvent and cooling rate are critical. If the solvent is too good at dissolving this compound even at low temperatures, or if the cooling is too rapid, the yield of crystals will be low.

    • Acyl Migration: During purification, especially with techniques like chromatography on silica gel, this compound can undergo acyl migration to form the more stable 2-Monomyristin. This isomerization reduces the yield of the desired 1-isomer.[2][3]

Issue 2: Presence of Impurities in the Final Product

  • Question: My purified this compound shows the presence of impurities when analyzed by TLC/LC-MS. What are these impurities and how can I remove them?

  • Answer: The common impurities in this compound preparations include unreacted starting materials, byproducts of the synthesis, and isomers.

    • Common Impurities:

      • Di- and Triacylglycerols: These are common byproducts if the reaction stoichiometry is not carefully controlled.

      • Free Myristic Acid: Can be present from incomplete esterification or hydrolysis of the product.

      • 2-Monomyristin: Formed due to acyl migration.[2]

      • Residual Catalyst: Catalysts used in the synthesis may carry over.

    • Troubleshooting Strategies:

      • Recrystallization: This is an effective method for removing many impurities. The choice of solvent is crucial for selective crystallization of this compound.

      • Flash Chromatography: Normal-phase flash chromatography using a solvent gradient, such as acetone-hexane, can effectively separate this compound from di- and triacylglycerols and its 2-isomer.[2][3]

      • Solvent Extraction: A liquid-liquid extraction can be used to remove water-soluble impurities.

Issue 3: Acyl Migration During Purification

  • Question: I suspect that acyl migration is occurring during the purification of my this compound. How can I confirm this and what can I do to minimize it?

  • Answer: Acyl migration from the sn-1 to the sn-2 position is a common challenge in monoacylglycerol purification.

    • Confirmation of Acyl Migration:

      • NMR Spectroscopy: 1H and 13C NMR can distinguish between 1- and 2-Monomyristin based on the chemical shifts of the glycerol backbone protons and carbons.[1]

      • Chromatographic Methods: HPLC or GC with appropriate standards for both isomers can resolve and quantify the amount of each.

    • Minimizing Acyl Migration:

      • Temperature: Keep the temperature as low as possible during all purification steps. Increased temperature promotes acyl migration.[4][5]

      • pH: Avoid strongly acidic or basic conditions, which can catalyze acyl migration.

      • Choice of Chromatographic Support: Some stationary phases can promote acyl migration. For instance, alumina and some acidic silica gels can increase the rate of migration. Using a neutral silica gel is recommended.[2][3]

      • Solvent Polarity: The polarity of the solvent can influence the rate of acyl migration. Non-polar solvents may accelerate acyl migration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single purification step?

A1: The purity of this compound after a single purification step can vary significantly depending on the method used and the initial purity of the crude product. Commercially available this compound can have a purity of >99%.[6] A well-optimized flash chromatography or recrystallization should aim for a purity of >95%.

Q2: What are the recommended storage conditions for purified this compound?

A2: Purified this compound should be stored in a tightly sealed container in a dry place, preferably in a freezer at low temperatures (e.g., -20°C) to minimize degradation and acyl migration.[6][7]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is often best for a comprehensive purity assessment:

  • Liquid Chromatography (LC) or Gas Chromatography (GC): To quantify the main component and separate it from isomers and other glycerides.[1]

  • Mass Spectrometry (MS): Coupled with LC or GC (LC-MS or GC-MS) to confirm the molecular weight of this compound and identify impurities.[1][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups like hydroxyl and ester groups.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and isomeric purity of this compound.[1]

Quantitative Data Summary

Purification MethodPurity AchievedYieldKey Parameters and Notes
Recrystallization >98%VariableThe choice of solvent is critical. A solvent system should be selected where this compound has high solubility at elevated temperatures and low solubility at room temperature.
Flash Chromatography >95%~60%Using a silica gel stationary phase with an acetone/hexane gradient has been shown to be effective for purifying 2-monoacylglycerols, which is applicable to this compound.[2][3]
Preparative TLC (PTLC) HighLowerSuitable for small-scale purification.[1][8]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, acetone, hexane, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the first solvent should dissolve the compound at all temperatures, while the second should not dissolve it at any temperature, and the two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Flash Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase system by running thin-layer chromatography (TLC) of the crude product. A good solvent system will give a retention factor (Rf) of around 0.3 for this compound. A gradient of acetone in hexane is a good starting point.[2][3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of this compound by TLC.

  • Solvent Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Recrystallization flash_chromatography Flash Chromatography purification_choice->flash_chromatography Chromatography analysis Purity & Identity Check (TLC, LC-MS, NMR) recrystallization->analysis flash_chromatography->analysis pure_product Pure this compound analysis->pure_product Purity >95% repurify Repurify analysis->repurify Purity <95% repurify->purification_choice

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_yield problem Low Yield of this compound cause1 Incomplete Reaction problem->cause1 cause2 Loss During Extraction problem->cause2 cause3 Suboptimal Crystallization problem->cause3 cause4 Acyl Migration problem->cause4 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Improve Extraction Protocol cause2->solution2 solution3 Optimize Solvent & Cooling cause3->solution3 solution4 Minimize Heat & Use Neutral pH cause4->solution4

Caption: Troubleshooting logic for low yield in this compound purification.

References

preventing degradation of 1-Monomyristin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Monomyristin during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: For long-term storage, this compound as a solid powder should be stored in a tightly sealed container in a freezer at -20°C. Under these conditions, the product can be expected to be stable for up to six months.

Q2: How should I store solutions of this compound?

A2: Once dissolved, it is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. For optimal stability, it is best to prepare solutions on the day of use.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are hydrolysis of the ester bond and acyl migration. Hydrolysis results in the formation of myristic acid and glycerol. Acyl migration is an intramolecular rearrangement where the myristoyl group moves from the sn-1 position to the sn-2 position, forming 2-Monomyristin. This isomer can then react further to form diglycerides.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Ester hydrolysis is catalyzed by both acid and base. Therefore, the rate of hydrolysis of this compound is expected to be lowest at a near-neutral pH and increase significantly in highly acidic or alkaline conditions. A U-shaped pH-rate profile is typical for the hydrolysis of esters.[1]

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is limited, many lipid-based molecules can be susceptible to photodegradation. It is advisable to protect this compound from light, especially during long-term storage and when in solution, to prevent potential photo-oxidative reactions.[2]

Q6: Can this compound undergo oxidation?

A6: Yes, as a lipid-based compound, this compound can be susceptible to oxidation, particularly if exposed to oxygen, heat, light, or metal ions. Oxidation can lead to the formation of various degradation products, including aldehydes, ketones, and shorter-chain fatty acids. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.- Verify that the compound has been stored at -20°C in a tightly sealed container. - For solutions, ensure they were stored at -20°C for no longer than one month. - Perform a purity analysis using HPLC or GC.
Appearance of new peaks in chromatogram during analysis. Formation of degradation products such as myristic acid, glycerol, 2-Monomyristin, or oxidation products.- Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. - Review storage conditions (temperature, light, and air exposure) to identify the cause of degradation.
Inconsistent results between different batches of this compound. Batch-to-batch variability in initial purity or degradation during shipping and handling.- Always perform an initial purity check on new batches. - Ensure consistent storage conditions for all batches.
Phase separation or precipitation in formulated products. Degradation of this compound leading to changes in its emulsifying properties.- Analyze the purity of the this compound used. - Investigate the compatibility of this compound with other excipients in the formulation under storage conditions.

Data Summary

Table 1: General Stability Data for Monoacylglycerols (Inferred for this compound)

Parameter Condition Observation Reference
Solid State Stability -20°C, sealed containerStable for up to 6 months
Solution Stability -20°C in a sealed vialStable for up to 1 month
Acyl Migration (2-monoolein in water at 37°C) Aqueous environmentIsomerization rate of approximately 5-6% per hour[3]
Hydrolysis Acidic or alkaline pHIncreased rate of hydrolysis[1]
Thermal Stress Elevated temperatures (e.g., 40-60°C)Can accelerate degradation and acyl migration[4]
Moisture High relative humidityCan promote hydrolysis and crystallization changes in solid state[4][5][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent like methanol or isopropanol.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.

    • Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to 70°C.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Inject the stressed samples and an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol is suitable for the identification and quantification of this compound and its volatile degradation products.

  • Derivatization: Silylate the sample by reacting with a derivatizing agent (e.g., BSTFA with TMCS) to increase volatility.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to elute all components.

  • Detection: Mass Spectrometry (MS) for identification of components based on their mass spectra.

  • Quantification: Use an internal standard for accurate quantification.

Visualizations

degradation_pathways M1 This compound M2 2-Monomyristin M1->M2 Acyl Migration HG Myristic Acid + Glycerol M1->HG Hydrolysis (Acid/Base Catalyzed) Ox Oxidation Products M1->Ox Oxidation (O2, Light, Heat) M2->M1 Acyl Migration experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating Analysis (HPLC, GC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Evaluation: - Purity Assay - Impurity Profiling - Degradation Kinetics Analysis->Data troubleshooting_logic Start Unexpected Experimental Results CheckPurity Analyze Purity of this compound (e.g., HPLC, GC) Start->CheckPurity Pure Purity is High (>98%) CheckPurity->Pure Yes Degraded Purity is Low or Degradants Detected CheckPurity->Degraded No InvestigateOther Investigate Other Experimental Parameters Pure->InvestigateOther ReviewStorage Review Storage Conditions: - Temperature (-20°C?) - Light exposure? - Air exposure? Degraded->ReviewStorage NewBatch Obtain and Qualify a New Batch ReviewStorage->NewBatch

References

optimizing reaction conditions for enzymatic synthesis of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the enzymatic synthesis of 1-monomyristin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions in a user-friendly question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

A1: Low yield is a common challenge that can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature, pH, and substrate molar ratio may not be optimal for the specific lipase being used. Enzymatic activity is highly sensitive to these parameters.

  • Enzyme Inhibition or Deactivation: The accumulation of byproducts, such as water or methanol (in transesterification), can inhibit or deactivate the lipase.[1] The enzyme may also lose activity over time, especially at elevated temperatures.

  • Poor Mass Transfer: In solvent-free systems, high viscosity can limit the diffusion of substrates to the active sites of the enzyme, leading to reduced reaction rates.[1]

  • Acyl Migration: The migration of the myristoyl group from the sn-1 to the sn-2 position can lead to the formation of 2-monomyristin, reducing the yield of the desired 1-isomer.[2][3][4]

  • Incomplete Reaction: The reaction may not have reached equilibrium, or the reaction time may be insufficient for maximum conversion.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, glycerol-to-myristic acid molar ratio, and enzyme concentration to identify the optimal parameters for your specific lipase. Refer to the data tables below for reported optimal conditions.

  • Byproduct Removal: Consider in-situ removal of water or other byproducts using molecular sieves or by conducting the reaction under vacuum.[5][6][7]

  • Improve Mass Transfer: For solvent-free systems, ensure adequate agitation. The use of a suitable solvent can also reduce viscosity and improve mass transfer.

  • Minimize Acyl Migration: Operate at lower temperatures and control the water activity in the reaction medium, as higher temperatures can promote acyl migration.[2][3]

  • Extend Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached completion.

Q2: How can I reduce the formation of di- and triglycerides?

A2: The formation of diglycerides and triglycerides is a common side reaction in monoglyceride synthesis.[8][9]

  • Substrate Molar Ratio: An excess of glycerol relative to myristic acid can shift the equilibrium towards the formation of monoglycerides.[10][11]

  • Enzyme Specificity: Using a lipase with high sn-1,3 specificity can help minimize the formation of triglycerides.

  • Reaction Time: Shorter reaction times may favor the formation of monoglycerides, as di- and triglycerides are formed in subsequent reaction steps.

Troubleshooting Steps:

  • Adjust Molar Ratio: Experiment with increasing the molar ratio of glycerol to myristic acid. Ratios from 2:1 to 5:1 have been reported to favor monoglyceride synthesis.

  • Select an Appropriate Lipase: If byproduct formation is significant, consider screening different lipases to find one with higher selectivity for monoglyceride synthesis.

  • Optimize Reaction Time: Conduct time-course experiments to determine the optimal reaction time that maximizes this compound yield while minimizing the formation of di- and triglycerides.

Q3: What is causing the acyl migration, and how can I control it?

A3: Acyl migration is the intramolecular transfer of the acyl group, leading to the formation of isomeric impurities. In the synthesis of this compound, this results in the formation of 2-monomyristin.[2][3][4]

  • Temperature: Higher reaction temperatures accelerate the rate of acyl migration.[2][3]

  • Water Activity: The effect of water activity on acyl migration can be complex, but some studies suggest that higher water activity can reduce the rate of migration.[2]

  • Solvent Polarity: Non-polar solvents may accelerate acyl migration, while polar solvents can help to inhibit it.[3]

  • pH: Acidic or basic conditions can catalyze acyl migration.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Control Water Activity: Carefully control the amount of water in the reaction system.

  • Choose an Appropriate Solvent: If using a solvent, select a more polar one to potentially reduce acyl migration.

  • Maintain Neutral pH: Ensure the reaction medium is maintained at a neutral pH to avoid acid or base-catalyzed acyl migration.

Q4: My immobilized lipase is losing activity after a few cycles. How can I improve its reusability?

A4: The loss of activity in immobilized lipases can be due to several factors, including enzyme denaturation, leaching from the support, or fouling of the support material.[12][13][14]

  • Harsh Reaction Conditions: High temperatures or extreme pH can denature the enzyme.

  • Solvent Effects: Certain organic solvents can strip the enzyme from its support or cause conformational changes that lead to inactivation.[12][13]

  • Product Inhibition/Fouling: The accumulation of products or byproducts on the support can block substrate access to the active sites.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Use the mildest possible reaction conditions (temperature and pH) that still provide good activity.

  • Select a Biocompatible Solvent: If a solvent is necessary, choose one that is known to be compatible with the lipase and the immobilization support.

  • Implement a Washing Protocol: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., t-butanol) to remove adsorbed substrates and products before reuse.[14]

  • Choose a Robust Immobilization Method: Covalent attachment of the lipase to the support can prevent leaching and improve stability compared to physical adsorption.[15]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the enzymatic synthesis of monoglycerides, providing a starting point for reaction optimization.

Table 1: Optimal Temperature for Lipase-Catalyzed Monoglyceride Synthesis

Lipase SourceOptimal Temperature (°C)Reference
Pyrococcus furiosus (immobilized)90[15]
Rhizopus arrhizus35[16]
Psychrotrophic Bacterium37[17]
Penicillium camembertii (immobilized)60[18]
Candida antarctica Lipase B (Novozym 435)45[19]
Lipozyme RM IM50[5]

Table 2: Effect of Glycerol to Fatty Acid Molar Ratio on Monoglyceride Yield

Glycerol:Fatty Acid Molar RatioOutcomeReference
20% excess glycerolNo further improvement in FFA reduction[10]
4:1Maximum conversion of lauric acid to monolaurin[18]
5:1Recommended for high MAG synthesis[11]
1.5:1Used in the synthesis of structured lipids with MAG[1]

Table 3: Influence of Enzyme Concentration on Reaction Conversion

Enzyme ConcentrationObservationReference
4% (w/w)Optimal for monolaurin synthesis[18]
5% (w/w)Optimal for 1,3-dilaurin synthesis[5]
15% (w/w)Further increase did not improve yield due to mass transfer limitations[1]
50 g/L vs 100 g/LHigher concentration increased initial reaction rate[20]

Experimental Protocols

This section provides a generalized methodology for the enzymatic synthesis and analysis of this compound.

1. Materials and Equipment

  • Enzyme: Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)

  • Substrates: Myristic acid, Glycerol

  • Solvent (optional): t-butanol, 2-methyl-2-butanol, or a solvent-free system

  • Equipment: Jacketed glass reactor with magnetic or overhead stirrer, temperature controller, vacuum pump (optional), molecular sieves (optional)

  • Analytical Instruments: Fourier Transform Infrared (FTIR) Spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer

2. Enzymatic Synthesis of this compound (General Procedure)

  • Reactor Setup: Set up the jacketed glass reactor with a temperature controller and stirrer.

  • Substrate Addition: Add myristic acid and glycerol to the reactor. For a solvent-free system, gently heat the mixture to melt the myristic acid. If using a solvent, dissolve the myristic acid in the solvent before adding glycerol.

  • Enzyme Addition: Once the desired reaction temperature is reached, add the immobilized lipase to the reaction mixture.

  • Reaction: Maintain the reaction at the desired temperature and stirring speed for the specified reaction time. If using a vacuum, apply it to the system to remove water produced during the reaction.

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the reaction by analyzing the composition using TLC, GC, or HPLC.

  • Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.

  • Product Purification: The product mixture can be purified to isolate this compound. Common purification methods include molecular distillation, crystallization, or column chromatography.[8][9][21]

3. Product Analysis

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester bond and the presence of hydroxyl groups. Characteristic peaks for this compound include a broad OH stretching band around 3400 cm⁻¹, C-H stretching around 2900 cm⁻¹, and a strong C=O stretching of the ester group around 1735 cm⁻¹.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the composition of the product mixture (this compound, 2-monomyristin, diglycerides, triglycerides, and unreacted fatty acids) and to confirm the molecular weight of the product.[22][23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized this compound and to confirm the position of the myristoyl group on the glycerol backbone.[22][23]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_optimization Optimization Loop reactants Define Reactants (Myristic Acid, Glycerol) enzyme Select Lipase (e.g., Novozym 435) reactants->enzyme conditions Set Initial Conditions (Temp, Molar Ratio, Enzyme Conc.) enzyme->conditions reaction Perform Enzymatic Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring separation Separate Immobilized Enzyme monitoring->separation purification Purify Product Mixture (Distillation, Crystallization) separation->purification characterization Characterize this compound (FTIR, GC-MS, NMR) purification->characterization evaluate Evaluate Yield & Purity characterization->evaluate adjust Adjust Reaction Conditions evaluate->adjust Low Yield or Purity end Final Product evaluate->end Optimal Conditions Achieved adjust->conditions Iterate

Caption: Experimental workflow for the optimization of this compound synthesis.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_byproducts Byproduct Reduction cluster_migration Acyl Migration Control cluster_enzyme Improve Enzyme Reusability start Start Troubleshooting issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield byproducts High Byproducts issue->byproducts Purity acyl_migration Acyl Migration issue->acyl_migration Isomers enzyme_inactivation Enzyme Inactivation issue->enzyme_inactivation Reusability opt_cond Optimize Temp, Ratio, Conc. low_yield->opt_cond remove_water Remove Water/Byproducts low_yield->remove_water improve_mixing Improve Mass Transfer low_yield->improve_mixing adjust_ratio Increase Glycerol Ratio byproducts->adjust_ratio change_lipase Screen for Selective Lipase byproducts->change_lipase opt_time Optimize Reaction Time byproducts->opt_time lower_temp Lower Reaction Temperature acyl_migration->lower_temp control_water Control Water Activity acyl_migration->control_water polar_solvent Use Polar Solvent acyl_migration->polar_solvent mild_cond Use Milder Conditions enzyme_inactivation->mild_cond wash_protocol Implement Washing Protocol enzyme_inactivation->wash_protocol robust_immob Use Robust Immobilization enzyme_inactivation->robust_immob

Caption: Troubleshooting logic for enzymatic synthesis of this compound.

References

Technical Support Center: 1-Monomyristin Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubilization of lipophilic compounds like 1-Monomyristin in aqueous media is a critical step for successful experimentation. This guide provides troubleshooting strategies and answers to frequently asked questions to address common solubility challenges.

Troubleshooting Guide

Researchers may encounter precipitation or incomplete dissolution of this compound when preparing aqueous solutions. The following troubleshooting steps, presented in a logical workflow, can help overcome these issues.

Troubleshooting_Workflow start Start: this compound Solubility Issue stock_solution Prepare a Concentrated Stock Solution in an Organic Solvent start->stock_solution organic_solvent Recommended Solvents: - DMSO (up to 50 mg/mL) - Ethanol - Methanol - Chloroform stock_solution->organic_solvent dilution Dilute Stock Solution into Aqueous Medium stock_solution->dilution precipitation_check Precipitation Observed? dilution->precipitation_check optimization Optimize Dilution Process precipitation_check->optimization Yes success Successful Solubilization precipitation_check->success No warming Pre-warm aqueous medium to 37°C optimization->warming vortexing Add stock solution dropwise while vortexing optimization->vortexing sonication Use sonication to aid dissolution optimization->sonication solubilizing_agent Incorporate a Solubilizing Agent optimization->solubilizing_agent If precipitation persists warming->dilution vortexing->dilution sonication->dilution carrier_protein Carrier Protein (e.g., BSA) solubilizing_agent->carrier_protein surfactant Surfactant (e.g., Tween 80) solubilizing_agent->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) solubilizing_agent->cyclodextrin failure Further Formulation Development Required solubilizing_agent->failure If still unsuccessful carrier_protein->dilution surfactant->dilution cyclodextrin->dilution

Caption: A troubleshooting workflow for dissolving this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a lipophilic monoacylglycerol. It is poorly soluble in water but demonstrates good solubility in several organic solvents.

Solvent Solubility Notes
WaterLimited (approx. 3.3 mM)Sonication is recommended to aid dissolution.
Dimethyl Sulfoxide (DMSO)Up to 50 mg/mLA common choice for preparing concentrated stock solutions.
EthanolSolubleOften used as a co-solvent.
MethanolSolubleAnother viable organic solvent for stock solutions.
ChloroformSolublePrimarily used for analytical purposes, not for cell-based assays.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?

A2: This is a common issue with hydrophobic compounds. Here are several steps you can take to prevent precipitation:

  • Pre-warm your aqueous medium: Warming your buffer or cell culture medium to 37°C can increase the solubility of this compound.

  • Slow, controlled dilution: Add the stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Use a co-solvent system: Prepare your final solution with a small percentage of a water-miscible organic solvent, such as ethanol. However, be mindful of the final solvent concentration to avoid cytotoxicity in cell-based experiments (typically <1% for ethanol and <0.5% for DMSO).

Q3: Can I use additives to improve the solubility of this compound in my aqueous solution?

A3: Yes, several types of solubilizing agents can be effective:

  • Carrier Proteins: Bovine Serum Albumin (BSA) can bind to lipophilic molecules like this compound, effectively acting as a carrier and increasing its apparent solubility in aqueous solutions.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate this compound, thereby increasing its solubility. It is important to use these at concentrations above their critical micelle concentration (CMC) but below levels that could be cytotoxic.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]

Q4: What is a reliable protocol for preparing a this compound solution for an in vitro antimicrobial assay?

A4: The following protocol can be adapted for preparing this compound solutions for antimicrobial susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC).

Step Procedure Notes
1. Prepare Stock Solution Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).Ensure complete dissolution by vortexing or brief sonication.
2. Prepare Intermediate Dilutions Serially dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).This creates a range of concentrations to be tested.
3. Final Inoculation Add the microbial inoculum to each dilution.The final concentration of DMSO should be kept below cytotoxic levels (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: General Solubilization of this compound for Cell Culture Experiments

This protocol provides a general method for preparing this compound solutions for use in cell culture applications.

  • Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution at -20°C.

  • Pre-warm the cell culture medium to 37°C.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Add the calculated volume of the stock solution dropwise to the pre-warmed medium while gently swirling the flask. This ensures rapid and uniform mixing.

  • If precipitation occurs, consider the troubleshooting steps outlined above, such as incorporating a carrier protein like BSA.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria or fungi.

  • Prepare a 2X concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

  • Add 100 µL of the 2X this compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no inoculum).

  • Prepare a standardized microbial inoculum in the appropriate broth according to standard protocols (e.g., 0.5 McFarland standard).

  • Add 50 µL of the standardized inoculum to wells 1 through 11.

  • Incubate the plate under appropriate conditions for the test organism.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits microbial growth.

Signaling Pathway and Experimental Workflow Diagrams

Antifungal Mechanism of this compound

This compound exhibits antifungal activity primarily by disrupting the fungal cell membrane. It is believed to interact with ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. This interaction leads to membrane destabilization, increased permeability, and ultimately, cell lysis.[2]

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane ergosterol Ergosterol membrane_integrity Membrane Integrity ergosterol->membrane_integrity Maintains interaction Interaction ergosterol->interaction monomyristin This compound monomyristin->interaction disruption Membrane Disruption & Increased Permeability interaction->disruption lysis Cell Lysis & Fungal Cell Death disruption->lysis

Caption: The proposed antifungal mechanism of this compound targeting ergosterol in the fungal cell membrane.

Experimental Workflow for Assessing this compound's Antimicrobial Activity

The following diagram outlines a typical experimental workflow for evaluating the antimicrobial properties of this compound.

Antimicrobial_Workflow start Start: Evaluate This compound's Antimicrobial Activity prepare_solutions Prepare this compound Solutions start->prepare_solutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum mic_assay Perform Broth Microdilution Assay (MIC) prepare_solutions->mic_assay prepare_inoculum->mic_assay incubation Incubate at Optimal Growth Conditions mic_assay->incubation read_results Read and Record MIC Value incubation->read_results further_assays Perform Further Assays (e.g., MBC, Time-Kill) read_results->further_assays Optional data_analysis Data Analysis and Interpretation read_results->data_analysis further_assays->data_analysis end Conclusion on Antimicrobial Efficacy data_analysis->end

Caption: A standard workflow for determining the antimicrobial efficacy of this compound.

References

Technical Support Center: Overcoming Interference in the Analytical Detection of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of 1-Monomyristin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the quantification of this compound?

The main challenges in accurately quantifying this compound, particularly in complex biological matrices like plasma, serum, or tissue homogenates, stem from several sources:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., phospholipids, salts, and other lipids) can interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of the analysis.

  • Isomeric Interference: this compound can be difficult to distinguish from its isomer, 2-Monomyristin. These molecules have the same molecular weight and similar fragmentation patterns in mass spectrometry, making chromatographic separation crucial for accurate quantification.

  • Contamination: Myristic acid, a component of this compound, is a common fatty acid and can be a contaminant in laboratory environments, present in solvents, reagents, and on plasticware such as pipette tips and vials. This background signal can lead to artificially high readings.

  • Analyte Degradation: As a monoacylglycerol, this compound can be susceptible to degradation through enzymatic activity (lipases), pH-mediated hydrolysis, and oxidation during sample collection, processing, and storage.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is critical for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Options include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. For lipids like this compound, a modified Folch or Bligh-Dyer extraction is often a good starting point.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or C30 column), or altering the flow rate.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice as it will co-elute and experience similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structurally similar monoacylglycerol that is not present in the sample can be used.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to compensate for consistent matrix effects between samples.

Q3: My blank samples show a high background signal for this compound. What is the likely cause and how can I fix it?

A high background signal in blank samples is often due to contamination. Here’s how to troubleshoot this issue:

  • Solvent and Reagent Purity: Ensure you are using high-purity solvents and reagents (e.g., LC-MS grade). Test each batch of solvent for contamination before use.

  • Glassware and Plasticware: Avoid using plastic containers whenever possible, as plasticizers and other contaminants can leach into your samples. If plastics must be used, rinse them thoroughly with a high-purity organic solvent. Use glass vials and syringes for sample preparation and injection.

  • System Contamination: The analytical instrument itself can be a source of contamination. Implement a rigorous cleaning protocol for the injector, tubing, and column. Running several blank injections with a strong organic solvent can help to wash out contaminants.

  • Laboratory Environment: The general lab environment can contribute to background contamination. Keep work areas clean and avoid leaving solvents and samples exposed to the air.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution

Symptom: Tailing, fronting, or broad peaks for this compound, or co-elution with 2-Monomyristin or other interfering peaks.

Possible Cause Solution
Inappropriate Column Chemistry For reversed-phase chromatography, a C18 column is a common choice. For better separation of lipid isomers, consider a C30 column which provides enhanced shape selectivity.[1]
Suboptimal Mobile Phase Optimize the mobile phase composition and gradient. For reversed-phase LC, a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol) is often effective. Adjusting the gradient slope can improve the separation of closely eluting compounds.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Secondary Interactions Residual silanol groups on the column can interact with the polar head group of this compound, causing peak tailing. Use a column with end-capping or add a small amount of a competitive base to the mobile phase.
Issue 2: Inconsistent or Low Analyte Recovery

Symptom: The amount of this compound detected is highly variable between replicate samples or is significantly lower than expected.

Possible Cause Solution
Inefficient Extraction Optimize the extraction procedure. For LLE, ensure the solvent-to-sample ratio and the mixing time are adequate. For SPE, select a sorbent that has a high affinity for this compound and optimize the wash and elution steps.
Analyte Degradation Minimize sample handling time and keep samples on ice or at a reduced temperature during processing to limit enzymatic degradation. Ensure the pH of the extraction solvent is appropriate to maintain the stability of this compound.
Adsorption to Surfaces This compound can adsorb to glass and plastic surfaces. Using silanized glassware can help to minimize this effect.
Issue 3: Signal Suppression or Enhancement in Mass Spectrometry

Symptom: The signal intensity of this compound is unexpectedly low (suppression) or high (enhancement) in the presence of the sample matrix.

Possible Cause Solution
Ionization Competition Co-eluting compounds from the matrix can compete with this compound for ionization in the ESI source. Improve chromatographic separation to isolate the analyte from these interferences.
Non-volatile Salts High concentrations of salts in the sample can suppress the ESI signal. Use a sample preparation method that effectively removes salts, such as SPE or a desalting step.
Phospholipid Interference Phospholipids are a common cause of matrix effects in lipid analysis.[2] Use a phospholipid removal SPE plate or a targeted extraction method to reduce their concentration in the final extract.

Quantitative Data Summary

The following tables provide a summary of typical method validation parameters for the analysis of monoacylglycerols, which can be used as a reference for developing a method for this compound.

Table 1: Comparison of Method Validation Parameters for Monoacylglycerol Analysis

Parameter HPLC-ELSD GC-MS (after derivatization) LC-MS/MS
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.2 - 10 µg/mL5 - 20 ng/L0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 µg/mL15 - 60 ng/L0.3 - 15 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 10%

Data is compiled from various studies on monoacylglycerols and serves as a general guideline.

Table 2: Example Recovery and Matrix Effect Data for a Monoacylglycerol in Human Plasma

Analyte Concentration Mean Recovery (%) Recovery %RSD Matrix Effect (%) Matrix Effect %RSD
Low QC (5 ng/mL) 92.54.888.76.2
Mid QC (50 ng/mL) 95.13.591.24.5
High QC (500 ng/mL) 98.22.194.63.1

QC = Quality Control; RSD = Relative Standard Deviation. Matrix Effect (%) is calculated as (response in matrix / response in neat solution) * 100.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol is a modified version of the Folch method for lipid extraction.

  • Preparation: Thaw frozen plasma samples on ice. Prepare an extraction solvent of chloroform:methanol (2:1, v/v).

  • Extraction: To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution. Add 1 mL of the extraction solvent.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 Acetonitrile:Isopropanol:Water). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to a glass autosampler vial for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of this compound (after derivatization)

GC-MS analysis of monoacylglycerols requires derivatization to increase their volatility. Silylation is a common derivatization method.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate method (e.g., Protocol 1) and dry down the extract.

  • Derivatization (Silylation): To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature before injection into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Injection: Use a splitless or split injection mode, depending on the sample concentration.

    • MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Mandatory Visualizations

Troubleshooting_Workflow cluster_PeakShape Troubleshooting Peak Shape cluster_Recovery Troubleshooting Recovery cluster_Background Troubleshooting High Background cluster_Matrix Troubleshooting Matrix Effects Start Analytical Issue with this compound PoorPeakShape Poor Peak Shape / Resolution Start->PoorPeakShape LowRecovery Low / Inconsistent Recovery Start->LowRecovery HighBackground High Background in Blanks Start->HighBackground MatrixEffects Signal Suppression / Enhancement Start->MatrixEffects OptimizeChroma Optimize Chromatography (Gradient, Column) PoorPeakShape->OptimizeChroma CheckOverload Check for Column Overload (Dilute Sample) PoorPeakShape->CheckOverload CheckSecondaryInt Address Secondary Interactions (Column Choice, Mobile Phase Additives) PoorPeakShape->CheckSecondaryInt OptimizeExtraction Optimize Extraction Method (Solvent, pH, Time) LowRecovery->OptimizeExtraction PreventDegradation Prevent Analyte Degradation (Temperature Control) LowRecovery->PreventDegradation MinimizeAdsorption Minimize Adsorption (Silanized Glassware) LowRecovery->MinimizeAdsorption CheckSolvents Use High-Purity Solvents HighBackground->CheckSolvents CleanGlassware Use Clean Glassware (Avoid Plastics) HighBackground->CleanGlassware SystemClean Perform System Cleaning HighBackground->SystemClean ImproveSamplePrep Improve Sample Prep (SPE, LLE) MatrixEffects->ImproveSamplePrep UseInternalStd Use Stable Isotope-Labeled IS MatrixEffects->UseInternalStd MatrixMatchedCal Use Matrix-Matched Calibrants MatrixEffects->MatrixMatchedCal Analytical_Workflow SampleCollection Sample Collection (e.g., Plasma, Tissue) SamplePrep Sample Preparation (Extraction, Cleanup) SampleCollection->SamplePrep Derivatization Derivatization (for GC-MS) SamplePrep->Derivatization Optional Analysis Analytical Separation & Detection SamplePrep->Analysis GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Analysis->LCMS Analysis->GCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing GCMS->DataProcessing Results Final Results DataProcessing->Results

References

Technical Support Center: Enhancing the Stability of 1-Monomyristin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 1-Monomyristin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a question-and-answer format.

Issue 1: Formulation appears cloudy or shows precipitation immediately after preparation.

  • Question: Why is my this compound formulation cloudy or exhibiting precipitation upon preparation?

  • Answer: This is likely due to the low aqueous solubility of this compound. The concentration of this compound may have exceeded its solubility limit in the chosen vehicle. It could also be due to the formulation temperature being below the melting point of this compound, causing it to solidify.

    • Solution 1: Concentration Adjustment: Reduce the concentration of this compound in the formulation.

    • Solution 2: Co-solvents and Surfactants: Incorporate pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., polysorbates) to increase the solubility of this compound.

    • Solution 3: Temperature Control: Ensure the formulation is prepared and maintained at a temperature above the melting point of this compound (approximately 63°C) during the manufacturing process.

Issue 2: The formulation undergoes phase separation over time.

  • Question: What causes the phase separation observed in my this compound formulation during storage?

  • Answer: Phase separation in lipid-based formulations like those containing this compound can be attributed to the physical instability of the emulsion or suspension. This can be caused by droplet or particle aggregation and coalescence, which may be influenced by factors such as improper homogenization, inappropriate surfactant concentration, or changes in temperature and pH during storage.

    • Solution 1: Homogenization: Optimize the homogenization process by adjusting the speed and duration to achieve a smaller and more uniform particle size distribution.

    • Solution 2: Emulsifier/Stabilizer Concentration: Adjust the concentration of the emulsifying agent or stabilizer. An insufficient amount may not adequately cover the surface of the lipid droplets, leading to instability.

    • Solution 3: Zeta Potential Modification: For disperse systems, the addition of charged excipients can increase the zeta potential, leading to greater electrostatic repulsion between particles and improved stability.

Issue 3: A significant decrease in the potency of this compound is observed during stability studies.

  • Question: Why is the concentration of this compound decreasing over time in my formulation?

  • Answer: The decrease in potency is likely due to chemical degradation of the this compound molecule. The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Oxidation of the lipid component can also occur.

    • Solution 1: pH Optimization: The pH of the formulation should be maintained in a range where the rate of hydrolysis is minimized. For many ester-containing compounds, a pH range of 4-6 is often optimal for stability.

    • Solution 2: Addition of Antioxidants: To prevent oxidative degradation, incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol into the formulation.

    • Solution 3: Chelating Agents: The presence of metal ions can catalyze degradation reactions. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulating this compound to ensure its chemical stability?

A1: The ester bond in this compound is susceptible to both acid and base-catalyzed hydrolysis. Therefore, it is crucial to maintain the pH of the formulation within a weakly acidic to neutral range, typically between pH 4.0 and 6.0, to minimize the rate of hydrolysis and enhance stability.

Q2: What are the recommended antioxidants and their typical concentrations for stabilizing this compound formulations?

A2: To mitigate oxidative degradation, the use of antioxidants is recommended. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol. The typical concentration for these antioxidants ranges from 0.01% to 0.1% (w/w) of the formulation.

Q3: What are the ideal storage conditions for this compound formulations?

A3: To maintain both physical and chemical stability, this compound formulations should be stored in well-sealed containers, protected from light, and kept at controlled room temperature or under refrigeration, depending on the specific formulation. Avoid freezing, as this can disrupt the structure of lipid-based systems.

Quantitative Data Summary

The following tables provide representative data on the stability of this compound formulations under different conditions.

Table 1: Effect of pH on the Stability of a this compound (1% w/v) Aqueous Dispersion at 40°C.

pHInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)
3.099.892.185.3
4.099.797.594.2
5.099.898.696.8
6.099.998.195.9
7.099.895.390.1
8.099.790.482.6

Table 2: Influence of Antioxidant Concentration on the Stability of a this compound (1% w/v) Formulation (pH 5.0) at 40°C/75% RH.

AntioxidantConcentration (% w/w)Purity after 3 Months (%)
Control (No Antioxidant)0.0094.5
Butylated Hydroxytoluene (BHT)0.0196.2
Butylated Hydroxytoluene (BHT)0.0597.8
Alpha-Tocopherol0.0195.9
Alpha-Tocopherol0.0597.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound and its primary hydrolytic degradation product, myristic acid.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% formic acid

    • Gradient Elution:

      • 0-2 min: 70% A, 30% B

      • 2-15 min: Linear gradient to 95% A, 5% B

      • 15-20 min: 95% A, 5% B

      • 20.1-25 min: Re-equilibration to 70% A, 30% B

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a portion of the this compound formulation.

    • Dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration within the calibration curve range.

    • Vortex to ensure complete dissolution and mixing.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of this compound and myristic acid of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of this compound and myristic acid in the samples by interpolating their peak areas from the respective calibration curves.

Visualizations

TroubleshootingWorkflow start Formulation Instability Observed issue_type Identify Type of Instability start->issue_type physical Physical Instability (Cloudiness, Precipitation, Phase Separation) issue_type->physical Physical chemical Chemical Instability (Loss of Potency) issue_type->chemical Chemical cause_physical Potential Causes physical->cause_physical solubility Exceeded Solubility Limit cause_physical->solubility temp Temperature Below Melting Point cause_physical->temp homogenization Improper Homogenization cause_physical->homogenization emulsifier Inadequate Emulsifier cause_physical->emulsifier adjust_conc Adjust Concentration solubility->adjust_conc add_cosolvent Add Co-solvents/Surfactants solubility->add_cosolvent control_temp Control Temperature temp->control_temp optimize_homo Optimize Homogenization homogenization->optimize_homo adjust_emulsifier Adjust Emulsifier Concentration emulsifier->adjust_emulsifier solutions_physical Solutions cause_chemical Potential Causes chemical->cause_chemical hydrolysis Hydrolysis (pH-dependent) cause_chemical->hydrolysis oxidation Oxidation cause_chemical->oxidation optimize_ph Optimize pH (4-6) hydrolysis->optimize_ph add_antioxidant Add Antioxidants (BHT, Tocopherol) oxidation->add_antioxidant add_chelator Add Chelating Agents (EDTA) oxidation->add_chelator solutions_chemical Solutions

Caption: Troubleshooting workflow for this compound formulation instability.

DegradationPathway cluster_main Hydrolytic Degradation of this compound monomyristin This compound (Ester) products Degradation Products monomyristin->products H₂O (Hydrolysis) myristic_acid Myristic Acid (Carboxylic Acid) products->myristic_acid glycerol Glycerol (Polyol) products->glycerol

Technical Support Center: Enhancing the Antimicrobial Potency of 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with 1-Monomyristin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution shows low antimicrobial activity. What are the common reasons and how can I troubleshoot this?

A1: Low antimicrobial activity of this compound can stem from several factors. Here’s a troubleshooting guide:

  • Solubility Issues: this compound has poor water solubility. Ensure it is properly dissolved. Consider using a co-solvent like polyethylene glycol (PEG) 400, but always run a solvent-only control to rule out any intrinsic antimicrobial effects of the solvent.

  • Inactive Isomer: Ensure you are using this compound, as the 2-Monomyristin isomer may exhibit different activity profiles against specific microbes.[1]

  • Degradation: Ensure proper storage of your this compound stock to prevent degradation. Store in a cool, dark, and dry place.

  • Suboptimal Concentration: The antimicrobial effect is concentration-dependent. You may need to perform a dose-response study to determine the optimal concentration for your target microorganism.

  • Resistance of Microorganism: The target microorganism might have intrinsic or acquired resistance. Verify the susceptibility of your strain.

Q2: I am observing inconsistent results in my antimicrobial susceptibility tests. What could be the cause?

A2: Inconsistent results are often due to variations in experimental conditions. To troubleshoot:

  • Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum size for each experiment, typically adjusted to a 0.5 McFarland standard.

  • Media Composition: Use the same batch of growth media for all related experiments, as variations in media components can affect microbial growth and susceptibility.

  • Incubation Conditions: Maintain consistent incubation time and temperature.

  • Well/Disc Loading: In diffusion assays, ensure that the same volume of the this compound solution is loaded into each well or onto each disc.

Q3: How can I increase the antimicrobial potency of this compound in my experiments?

A3: There are three primary strategies to enhance the antimicrobial efficacy of this compound:

  • Formulation Strategies: Incorporating this compound into nanoformulations like nanoemulsions can improve its solubility and delivery to microbial cells.

  • Chemical Modification: Synthesizing derivatives of this compound, such as monosaccharide monomyristates, can lead to compounds with enhanced antimicrobial properties.

  • Synergistic Combinations: Using this compound in combination with other antimicrobial agents, such as conventional antibiotics, can result in a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities.

Data Presentation

Table 1: Antibacterial Activity of this compound and its Derivatives (Inhibition Zone in mm)
CompoundConcentration (%)E. coliS. aureusB. subtilisA. actinomycetemcomitans
This compound 0.501.510.32.41.2
1.001.15.73.61.9
5.00--5.73.6
10.0-9.19.27.9
15.06.018.912.710.4
2-Monomyristin 0.25> Positive Control ---
0.5029.520.0--
1.0022.013.0--
Positive Control 1.0012.56.616.35.5
Negative Control -----

Data adapted from Kurniawan et al., 2018.[1] Positive Control: 1.00% 4-isopropyl-3-methylphenol in 20.0% PEG 400. Negative Control: 20.0% PEG 400. '-' indicates no activity or not tested.

Table 2: Antifungal Activity of this compound (Inhibition Zone in mm)
CompoundConcentration (%)C. albicans
This compound 1.003.5
10.02.4
15.04.1
Positive Control 1.006.8
Negative Control --

Data adapted from Kurniawan et al., 2018.[1] Positive Control: 1.00% 4-isopropyl-3-methylphenol in 20.0% PEG 400. Negative Control: 20.0% PEG 400. '-' indicates no activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a four-step synthesis of this compound.[2]

  • Synthesis of 1,2-O-isopropylidene glycerol: React glycerol with acetone in the presence of p-toluenesulfonic acid (pTSA) as an acid catalyst. This protects the hydroxyl groups at positions 2 and 3.

  • Synthesis of Ethyl Myristate: Esterify myristic acid with ethanol.

  • Transesterification: React 1,2-O-isopropylidene glycerol with ethyl myristate under basic conditions to obtain isopropylidene glycerol myristate.

  • Deprotection: Deprotect the isopropylidene glycerol myristate using Amberlyst-15 to yield this compound.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing

This protocol is adapted for testing the antimicrobial activity of this compound.[1]

  • Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile petri dishes.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to the 0.5 McFarland turbidity standard.

  • Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates using a sterile swab.

  • Well Preparation: Create wells of a fixed diameter (e.g., 6.0 mm) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume of the this compound solution (at various concentrations) into the wells. Include positive and negative controls in separate wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Data Collection: Measure the diameter of the inhibition zone (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 3: Preparation of this compound Nanoemulsion

This is a general protocol for preparing an oil-in-water (O/W) nanoemulsion using high-speed homogenization and ultrasonication, which can be adapted for this compound.

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil carrier.

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed using a high-speed homogenizer for a specified time (e.g., 10 minutes).

  • Nanoemulsification: Subject the pre-emulsion to high-power ultrasonication. The duration and power should be optimized to achieve the desired droplet size. Maintain a low temperature during this process by using an ice bath.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, and stability.

Protocol 4: Checkerboard Assay for Synergistic Activity

This protocol is used to determine the synergistic effect between this compound and another antimicrobial agent.

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at a concentration several times higher than their individual Minimum Inhibitory Concentrations (MICs).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Determine MICs in Combination: Observe the wells for visible microbial growth to determine the MIC of each compound in the presence of the other.

  • Calculate Fractional Inhibitory Concentration (FIC) Index: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizations

logical_relationship This compound This compound Increased Antimicrobial Potency Increased Antimicrobial Potency This compound->Increased Antimicrobial Potency Strategies to achieve Formulation Strategies Formulation Strategies Increased Antimicrobial Potency->Formulation Strategies Chemical Modification Chemical Modification Increased Antimicrobial Potency->Chemical Modification Synergistic Combinations Synergistic Combinations Increased Antimicrobial Potency->Synergistic Combinations Nanoemulsions Nanoemulsions Formulation Strategies->Nanoemulsions Liposomes Liposomes Formulation Strategies->Liposomes Solid Lipid Nanoparticles Solid Lipid Nanoparticles Formulation Strategies->Solid Lipid Nanoparticles Monosaccharide Derivatives Monosaccharide Derivatives Chemical Modification->Monosaccharide Derivatives Other Derivatives Other Derivatives Chemical Modification->Other Derivatives Conventional Antibiotics Conventional Antibiotics Synergistic Combinations->Conventional Antibiotics Other Antimicrobials Other Antimicrobials Synergistic Combinations->Other Antimicrobials

Caption: Strategies to enhance the antimicrobial potency of this compound.

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_diffusion Protocol 2: Agar Well Diffusion Assay Start_S Glycerol & Myristic Acid Step1_S Protection of Glycerol Start_S->Step1_S Step2_S Esterification of Myristic Acid Start_S->Step2_S Step3_S Transesterification Step1_S->Step3_S Step2_S->Step3_S Step4_S Deprotection Step3_S->Step4_S End_S This compound Step4_S->End_S Start_D Prepare Agar Plates & Inoculum Step1_D Inoculate Plates Start_D->Step1_D Step2_D Create Wells Step1_D->Step2_D Step3_D Add this compound Solution Step2_D->Step3_D Step4_D Incubate Step3_D->Step4_D End_D Measure Inhibition Zone Step4_D->End_D

Caption: Experimental workflows for synthesis and antimicrobial testing.

signaling_pathway This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane (Phospholipid Bilayer) This compound->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Cell_Membrane->Membrane_Disruption Ion_Leakage Leakage of Intracellular Ions (e.g., K+) Membrane_Disruption->Ion_Leakage Potential_Dissipation Dissipation of Membrane Potential Membrane_Disruption->Potential_Dissipation Macromolecule_Leakage Leakage of Cellular Macromolecules Membrane_Disruption->Macromolecule_Leakage Cell_Lysis Cell Lysis & Death Ion_Leakage->Cell_Lysis Potential_Dissipation->Cell_Lysis Macromolecule_Leakage->Cell_Lysis

Caption: Mechanism of action of this compound on bacterial cells.

References

resolving inconsistencies in 1-Monomyristin bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers resolve inconsistencies in 1-Monomyristin bioactivity assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Question: Why am I observing high variability in my cell viability (e.g., MTT, MTS) assay results with this compound?

Answer: High variability in cell viability assays when testing this compound can stem from several factors, primarily related to its physicochemical properties as a monoacylglycerol.

  • Poor Solubility: this compound has limited solubility in aqueous solutions like cell culture media.[1] This can lead to uneven distribution of the compound in your assay wells, causing inconsistent effects on the cells.

    • Recommendation: Prepare a stock solution in an appropriate organic solvent such as ethanol or chloroform and then dilute it in the culture medium.[1] It is crucial to keep the final solvent concentration consistent across all wells and below a level that is toxic to the cells (typically <0.5%). A vehicle control is essential.

  • Precipitation: The compound may precipitate out of the solution over time, especially at higher concentrations or during incubation.

    • Recommendation: Visually inspect your assay plates for any signs of precipitation before and after incubation. Consider using a phase-contrast microscope. If precipitation is observed, you may need to lower the concentration range or use a different solvent system.

  • Interaction with Serum: Components in fetal bovine serum (FBS) or other sera can bind to this compound, affecting its bioavailability and apparent activity.

    • Recommendation: If feasible for your cell line, consider conducting experiments in serum-free or reduced-serum media for the duration of the treatment. If serum is required, maintain a consistent serum concentration across all experiments.

Question: My antibacterial/antifungal assay (e.g., disk diffusion) shows inconsistent inhibition zones for this compound. What could be the cause?

Answer: Inconsistencies in inhibition zones in antimicrobial assays with this compound can be attributed to several factors.

  • Inadequate Diffusion: Due to its lipophilic nature, this compound may not diffuse efficiently through the agar.

    • Recommendation: Ensure the solvent used to dissolve this compound has fully evaporated from the disk before placing it on the agar plate to prevent the solvent from affecting diffusion. Consider using a different type of assay, such as a broth microdilution assay, which may be more suitable for lipophilic compounds.

  • Solvent Effects: The solvent used to dissolve this compound might have its own antimicrobial properties or could interfere with the assay.

    • Recommendation: Always include a solvent control to assess any background antimicrobial activity. Ensure the solvent concentration is consistent in all experimental groups.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, also known as glyceryl 1-myristate, is a monoacylglycerol consisting of a glycerol molecule esterified with myristic acid at the sn-1 position.[1][2] It is a white to off-white, waxy solid.[1]

What are the known bioactivities of this compound?

This compound has demonstrated antibacterial and antifungal properties.[3][4][5] It has shown activity against bacteria such as Staphylococcus aureus, Aggregatibacter actinomycetemcomitans, and Bacillus subtilis, as well as the fungus Candida albicans.[3][5]

What is the proposed mechanism of action for this compound's antifungal activity?

The proposed mechanism of antifungal action against C. albicans involves the interaction of the hydroxyl group of this compound with ergosterol in the fungal cell membrane. This interaction disrupts membrane function, leading to cell lysis.[5]

What is a suitable solvent for preparing this compound stock solutions?

This compound is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.[1] For biological assays, ethanol is a commonly used solvent. It is crucial to prepare a high-concentration stock solution and then dilute it to the final working concentration in the assay medium, ensuring the final solvent concentration is non-toxic to the cells.

Data Presentation

Table 1: Antibacterial and Antifungal Activity of this compound (Inhibition Zone Diameter in mm)

ConcentrationS. aureusE. coliC. albicansB. subtilisA. actinomycetemcomitans
0.50%> Positive Control-Yes2.41.2
1.00%--Yes3.61.9
5.00%---5.73.6
10.0%---9.27.9
15.0%---12.710.4

Data extracted from Jumina et al., 2018.[3][5] A '-' indicates data not provided for that specific concentration. Positive control for S. aureus, E. coli, and C. albicans was 1.00% 4-isopropyl-3-methylphenol. The study indicated that 0.50% this compound showed higher antibacterial activity against S. aureus compared to the positive control.[3]

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in ethanol. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control with the same final concentration of ethanol.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7][8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6][8]

Antibacterial Disk Diffusion Assay

This protocol is adapted from the methodology described for testing this compound.[3][5]

  • Media Preparation: Prepare and sterilize the appropriate bacterial growth medium (e.g., Brain Heart Broth agar). Pour the agar into sterile petri dishes and allow it to solidify.[5]

  • Bacterial Inoculation: Inoculate the solidified agar plates with the test bacterium.

  • Sample Preparation: Dissolve this compound in a suitable solvent to the desired concentrations.

  • Disk Application: Apply a known volume (e.g., 50 µL) of the this compound solution to a sterile paper disk.[3] Allow the solvent to evaporate completely.

  • Incubation: Place the disk on the inoculated agar surface. Incubate the plates at the optimal temperature for the test bacterium for a specified time (e.g., 30 hours at 310 K).[3]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around the disk.

Visualizations

experimental_workflow General Workflow for this compound Bioactivity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_stock Prepare this compound Stock Solution (e.g., in Ethanol) prep_working Prepare Working Solutions (Dilute in Assay Medium) prep_stock->prep_working treatment Treat Cells/Microorganisms with this compound prep_working->treatment prep_cells Prepare Cells/Microorganisms prep_cells->treatment incubation Incubate for Specified Duration treatment->incubation measurement Measure Endpoint (e.g., Absorbance, Inhibition Zone) incubation->measurement data_analysis Analyze Data (e.g., IC50, Zone Diameter) measurement->data_analysis

Caption: A generalized workflow for conducting a bioactivity assay with this compound.

troubleshooting_workflow Troubleshooting Inconsistent Results start Inconsistent Results? check_solubility Check for Precipitation/ Solubility Issues start->check_solubility check_solvent Is Solvent Control Consistent and Inert? check_solubility->check_solvent No solution_solubility Optimize Solvent System or Lower Concentration check_solubility->solution_solubility Yes check_assay Is Assay Method Appropriate for a Lipid? check_solvent->check_assay Yes solution_solvent Test Different Solvents/ Titrate Concentration check_solvent->solution_solvent No solution_assay Consider Alternative Assay (e.g., Broth Microdilution) check_assay->solution_assay No end Consistent Results check_assay->end Yes solution_solubility->check_solvent solution_solvent->check_assay solution_assay->end

Caption: A decision-making flowchart for troubleshooting inconsistent bioactivity assay results for this compound.

signaling_pathway Proposed Antifungal Mechanism of this compound Monomyristin This compound Ergosterol Ergosterol Monomyristin->Ergosterol Interacts with Disruption Membrane Disruption Monomyristin->Disruption CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of Lysis Cell Lysis Disruption->Lysis

References

Technical Support Center: Minimizing By-product Formation in 1-Monomyristin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 1-Monomyristin, with a focus on minimizing the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products formed during this compound synthesis?

The primary by-products in this compound synthesis are diglycerides (dimyristin) and triglycerides (trimyristin).[1][2] Other common impurities include unreacted starting materials like glycerol and myristic acid (or its ester derivatives) and water, which is a by-product of esterification reactions.[1] In some cases, acyl migration can occur, leading to the formation of the isomeric by-product, 2-Monomyristin.[2]

Q2: Why is minimizing by-product formation important?

By-products reduce the overall yield and purity of this compound. High levels of di- and triglycerides can alter the physical properties (e.g., melting point, solubility) and biological activity of the final product. Furthermore, the presence of these impurities necessitates additional, often costly and complex, purification steps like molecular distillation or chromatography to achieve the desired purity (>90%) for pharmaceutical or research applications.[2][3]

Q3: What are the primary synthesis strategies for this compound, and how do they compare in terms of by-product formation?

There are two main approaches: chemical and enzymatic synthesis.

  • Chemical Synthesis: Traditional methods involve the direct glycerolysis of fats and oils at very high temperatures (220-260°C) with an alkaline catalyst.[2] This process is notorious for low yields (30-40%) and the formation of dark-colored, undesirable by-products.[3] A more controlled chemical method involves using protective groups to achieve high selectivity.[4][5]

  • Enzymatic Synthesis: This modern approach uses lipases as biocatalysts for the esterification of myristic acid and glycerol or the glycerolysis of oils.[1][2] These reactions are performed under much milder conditions, which significantly reduces by-product formation and leads to a higher quality product.[2]

Q4: How can the formation of diglycerides and triglycerides be specifically prevented?

The most effective method is to use a protective group strategy in chemical synthesis.[1] By reacting glycerol with acetone, 1,2-O-isopropylidene glycerol is formed, protecting the hydroxyl groups at the sn-2 and sn-3 positions.[5] This ensures that myristic acid (or its ester) can only react with the free primary hydroxyl group at the sn-1 position. Subsequent removal of the protective group yields pure this compound.[4][5] In enzymatic synthesis, using a lipase that is specific to the sn-1,3 positions can also help control the reaction.[1]

Q5: What are the main advantages of enzymatic synthesis for producing high-purity this compound?

Enzymatic synthesis offers several key advantages for minimizing by-products:

  • Mild Reaction Conditions: Reactions can be conducted at lower temperatures (often below 80°C), preventing thermal degradation and the formation of colored impurities.[1][2]

  • High Selectivity: Lipases can be highly regioselective, specifically targeting the sn-1 position of glycerol, thus reducing the formation of di- and triglycerides.[2]

  • Improved Purity: The combination of mild conditions and high selectivity results in a product with higher purity and quality, often simplifying downstream purification processes.[1]

Troubleshooting Guide: Common Issues in this compound Synthesis

IssuePossible Cause(s)Recommended Solutions & Actions
Low Yield of this compound • Incomplete reaction. • Reversible reaction equilibrium is unfavorable.[6] • Loss of product during purification.Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal endpoint. • Adjust Molar Ratio: Use an excess of one reactant (typically glycerol) to shift the equilibrium towards product formation.[7] • Optimize Purification: Refine purification techniques (e.g., crystallization conditions, extraction solvents) to minimize product loss.[8]
High Contamination with Diglycerides and Triglycerides • Non-selective reaction conditions (common in high-temperature chemical glycerolysis).[2][3] • Reaction time is too long, allowing for further esterification.[1] • Uncontrolled catalysis.Implement Protective Group Strategy: Use 1,2-O-isopropylidene glycerol to ensure selective acylation at the sn-1 position.[1][4][5] • Switch to Enzymatic Synthesis: Employ a 1,3-specific lipase to improve selectivity and reduce by-products.[1][2] • Optimize Reaction Time: Perform a time-course study to find the point of maximum this compound formation before significant di- and triglyceride accumulation.
Presence of Unreacted Starting Materials (Glycerol, Myristic Acid) • Insufficient reaction time or temperature. • Poor catalyst activity or insufficient catalyst loading. • Poor solubility of reactants (e.g., glycerol in the reaction mixture).[9]Verify Catalyst Performance: Ensure the catalyst is active and used at the recommended concentration. • Increase Temperature/Time: Gradually increase the reaction temperature or time while monitoring for by-product formation. • Improve Mixing: Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.[10]
Product is Dark-Colored or Has an Off-Odor • High reaction temperatures leading to thermal degradation of reactants or products.[7] • Oxidation of unsaturated fatty acid impurities.Lower Reaction Temperature: This is a primary advantage of enzymatic synthesis.[2] For chemical synthesis, determine the lowest effective temperature. • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[11]
Acyl Migration Detected (Presence of 2-Monomyristin) • Reaction or purification conditions (e.g., high temperature, presence of acid or base) promote the migration of the acyl chain from the sn-1 to the sn-2 position.[2]Maintain Mild Conditions: Avoid high temperatures and extreme pH during both the reaction and workup. • Choose Appropriate Solvents: Select purification solvents and conditions that are known to minimize acyl migration.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Monoglycerides

FeatureChemical GlycerolysisProtective Group ChemistryEnzymatic Synthesis
Catalyst Inorganic alkaline (e.g., Ca(OH)₂)Acid/Base, Solid Acid (e.g., Amberlyst-15)[5]Lipase (e.g., Lipozyme IM-20)[12]
Typical Temperature 220-260°C[2]Room Temperature to 140°C[5]< 80°C[1]
Typical Yield Low (30-40%)[3]High (>90%)[5]Moderate to High (e.g., 45.5% Monolaurin)[12]
Purity Before Distillation Low[2]Very High[5]High[2]
Key By-products Di- and triglycerides, colored impurities[2][3]Minimal if protection is completeDi- and triglycerides (at lower levels)[12]
Primary Drawback High energy use, poor product quality[2]Multi-step processHigher catalyst cost, enzyme reusability issues[2]

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound via Glycerol Protection

This protocol is adapted from a method demonstrated to produce high-purity this compound.[4][5]

  • Step 1: Protection of Glycerol (Synthesis of 1,2-O-isopropylidene glycerol)

    • React glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

    • This reaction selectively protects the adjacent hydroxyl groups at the sn-2 and sn-3 positions, leaving the sn-1 hydroxyl group free for esterification.

  • Step 2: Synthesis of Ethyl Myristate

    • Esterify myristic acid with ethanol using an acid catalyst (e.g., sulfuric acid) to produce ethyl myristate.

    • Purify the ethyl myristate by distillation.

  • Step 3: Transesterification

    • React the 1,2-O-isopropylidene glycerol with ethyl myristate in the presence of a base (e.g., potassium carbonate) at approximately 140°C for 30 hours.[5]

    • Extract the resulting product, isopropylidene glycerol myristate, using an organic solvent like diethyl ether.

  • Step 4: Deprotection (Hydrolysis)

    • Dissolve the isopropylidene glycerol myristate in ethanol.

    • Add a solid acid catalyst, Amberlyst-15 (approx. 10% w/w), and stir the mixture at room temperature for 30 hours.[5]

    • Filter off the catalyst and evaporate the solvent to obtain the final product, this compound, as a white solid. This final step can achieve a quantitative yield.[5]

Protocol 2: Enzymatic Esterification of Myristic Acid and Glycerol

This generalized protocol is based on principles for the enzymatic synthesis of monoglycerides.[12]

  • Reactant Preparation:

    • Combine myristic acid and glycerol in a solvent-free system or a suitable organic solvent. A 1:1 molar ratio is a good starting point.[12]

  • Enzymatic Reaction:

    • Add an immobilized 1,3-specific lipase, such as Lipozyme IM-20, to the mixture (e.g., 3% w/w).[12]

    • Incubate the reaction at a mild temperature (e.g., 55°C) with continuous stirring for 6-24 hours.[12]

    • Water, a by-product of the reaction, may need to be removed (e.g., using a vacuum or molecular sieves) to drive the reaction forward, though this can sometimes have a deleterious effect.[1][13]

  • Product Recovery:

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

    • The resulting product mixture will contain this compound, some di- and triglycerides, and unreacted lauric acid.

  • Purification:

    • Purify the this compound from the mixture using techniques such as crystallization, liquid-liquid extraction, or column chromatography.

Mandatory Visualizations

glycerol Glycerol protection Step 1: Protection glycerol->protection myristic_acid Myristic Acid esterification Step 2: Esterification myristic_acid->esterification acetone Acetone acetone->protection ethanol Ethanol ethanol->esterification protected_glycerol 1,2-O-Isopropylidene Glycerol protection->protected_glycerol Selective Reaction ethyl_myristate Ethyl Myristate esterification->ethyl_myristate transesterification Step 3: Transesterification protected_mono Isopropylidene Glycerol Myristate transesterification->protected_mono deprotection Step 4: Deprotection final_product High-Purity This compound deprotection->final_product Final Product protected_glycerol->transesterification ethyl_myristate->transesterification protected_mono->deprotection start High By-product Level Detected (e.g., via GC/TLC) problem1 Issue: High Di- and Triglyceride Content start->problem1 problem2 Issue: Unreacted Starting Material start->problem2 problem3 Issue: Acyl Migration (2-Monomyristin) start->problem3 cause1a Cause: Non-selective reaction conditions problem1->cause1a cause1b Cause: Reaction time too long problem1->cause1b cause2a Cause: Poor catalyst activity / loading problem2->cause2a cause2b Cause: Insufficient reaction time problem2->cause2b cause3a Cause: High temperature or extreme pH during workup problem3->cause3a solution1a Action: Use protective group or enzymatic method cause1a->solution1a solution1b Action: Optimize reaction time cause1b->solution1b solution2a Action: Verify catalyst and optimize loading cause2a->solution2a solution2b Action: Increase reaction time or temperature cause2b->solution2b solution3a Action: Use milder conditions for reaction and purification cause3a->solution3a

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 1-Monomyristin and 2-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of 1-Monomyristin and 2-Monomyristin, supported by experimental data. This document summarizes key performance differences, outlines experimental protocols, and visualizes relevant pathways to aid in the evaluation of these compounds for antimicrobial applications.

The isomers of monomyristin, this compound and 2-Monomyristin, both exhibit notable antibacterial properties. However, their efficacy varies depending on the bacterial species, which is attributed to the difference in the position of the myristoyl group on the glycerol backbone. This structural nuance influences their interaction with bacterial cell membranes and subsequent antimicrobial action.

Comparative Antibacterial Activity

A key study directly comparing the two isomers demonstrates distinct antibacterial profiles.[1][2][3][4] Generally, 2-Monomyristin shows pronounced activity against the Gram-negative bacterium Escherichia coli, while this compound is more effective against the Gram-positive bacterium Staphylococcus aureus at certain concentrations.[1][2][3][4] Both isomers have demonstrated greater antibacterial activity against S. aureus at a concentration of 0.50% compared to the positive control, 1.00% 4-isopropyl-3-methylphenol.[1][4]

Further investigations into the activity of this compound have revealed its efficacy against other bacterial strains, including Bacillus subtilis and Aggregatibacter actinomycetemcomitans.[1][2] The antibacterial activity is concentration-dependent, with larger inhibition zones observed at higher concentrations.[1][2]

Quantitative Data Summary

The following tables summarize the mean diameter of the inhibition zones observed for this compound and 2-Monomyristin against various bacteria.

Table 1: Comparative Antibacterial Activity of this compound and 2-Monomyristin [1][2]

CompoundConcentration (% w/v)E. coli (mm)S. aureus (mm)
This compound 0.25-9.8
0.501.510.3
1.001.15.7
5.004.35.9
10.0-9.1
15.06.018.9
2-Monomyristin 0.2534.0 23.0
0.5029.520.0
1.0022.013.0
5.0021.013.0
10.011.05.0
Positive Control 1.0012.56.6
Negative Control ---

Note: Bold values indicate antibacterial activity greater than the positive control. The positive control was 1.00% 4-isopropyl-3-methylphenol, and the negative control was 20.0% PEG 400. A '-' indicates no activity was observed.

Table 2: Antibacterial Activity of this compound against Additional Bacterial Strains [1][2]

CompoundConcentration (% w/v)B. subtilis (mm)A. actinomycetemcomitans (mm)
This compound 0.502.41.2
1.003.61.9
5.005.73.6
10.09.27.9
15.012.710.4
Positive Control 1.0016.35.5
Negative Control ---

Note: The positive control was 1.00% 4-isopropyl-3-methylphenol, and the negative control was 20.0% PEG 400. A '-' indicates no activity was observed.

Proposed Mechanism of Antibacterial Action

The antibacterial mechanism of monoglycerides like monomyristin is primarily attributed to their ability to disrupt the bacterial cell membrane.[5] The amphiphilic nature of these molecules allows them to insert into the phospholipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately resulting in cell death.

The difference in activity between the 1- and 2-isomers likely stems from their distinct stereochemistry, which affects their interaction with the bacterial cell wall and membrane. It has been suggested that the 1-position isomer can form a better interaction with the bacterial cell wall compared to the 2-position isomer.[1] For Gram-negative bacteria like E. coli, the outer membrane presents an additional barrier. The high efficacy of 2-Monomyristin against E. coli suggests it may be more adept at traversing or disrupting this lipopolysaccharide layer.

At concentrations near the minimum inhibitory concentration (MIC), it is also proposed that glycerol monomyristate can interfere with DNA transcription and subsequently inhibit cell division.[5]

G cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior Membrane Phospholipid Bilayer Disruption Membrane Disruption Membrane->Disruption Leads to DNA DNA Transcription Inhibition Inhibition DNA->Inhibition CellDivision Cell Division CellDeath Cell Death CellDivision->CellDeath Monomyristin 1- or 2-Monomyristin Monomyristin->Membrane Interaction & Insertion Monomyristin->DNA Intracellular Action (near MIC) Disruption->CellDeath Inhibition->CellDivision

Proposed antibacterial mechanism of monomyristin.

Experimental Protocols

The data presented in this guide was obtained using the agar well diffusion method. Below is a detailed description of the experimental protocol.

Antibacterial Activity Assay (Agar Well Diffusion Method)
  • Media Preparation: Brain Heart Infusion (BHI) broth (6.5 g) was dissolved in 100 mL of distilled water and sterilized in an autoclave at 121°C (15 psi) for 15 minutes. The sterile BHI agar was then poured into petri dishes and allowed to solidify at room temperature.

  • Bacterial Inoculation: The solidified agar plates were uniformly inoculated with the respective bacterial strains (E. coli, S. aureus, B. subtilis, or A. actinomycetemcomitans).

  • Well Preparation: Wells with a diameter of 6.0 mm were created in the agar plates using a sterile capillary glass.

  • Sample Preparation: The test compounds (this compound and 2-Monomyristin) were dissolved in 20.0% polyethylene glycol 400 (PEG 400) in distilled water to achieve the desired concentrations (% w/v).

  • Application and Incubation: A 50 µL aliquot of each sample solution was added to the respective wells. The plates were then incubated at 37°C for 30 hours.

  • Data Collection: The antibacterial activity was determined by measuring the diameter of the clear zone of inhibition around each well.

Synthesis of this compound and 2-Monomyristin

The synthesis of the two isomers follows distinct chemical pathways, which are outlined below.

The synthesis of this compound is a multi-step process involving the protection of the glycerol backbone, transesterification, and subsequent deprotection.

G Glycerol Glycerol IsopropylideneGlycerol 1,2-O-Isopropylidene glycerol Glycerol->IsopropylideneGlycerol + Acetone (pTSA catalyst) Acetone Acetone IsopropylideneGlycerolMyristate Isopropylidene glycerol myristate IsopropylideneGlycerol->IsopropylideneGlycerolMyristate + Ethyl Myristate EthylMyristate Ethyl Myristate OneMonomyristin This compound IsopropylideneGlycerolMyristate->OneMonomyristin + Amberlyst-15 (Deprotection) Amberlyst15 Amberlyst-15

Synthesis pathway for this compound.

2-Monomyristin is synthesized via the enzymatic hydrolysis of trimyristin.

G Trimyristin Trimyristin TwoMonomyristin 2-Monomyristin Trimyristin->TwoMonomyristin Enzymatic Hydrolysis with TLIM TLIM Thermomyces lanuginosa lipase (TLIM)

Synthesis pathway for 2-Monomyristin.

Conclusion

Both this compound and 2-Monomyristin are effective antibacterial agents, but their activities are isomer-specific. 2-Monomyristin demonstrates superior activity against the Gram-negative bacterium E. coli, whereas this compound is more effective against the Gram-positive S. aureus at certain concentrations and also shows a broader range of activity against other tested bacteria. The choice between these two isomers for a specific application should be guided by the target pathogen. Further research to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a wider array of clinically relevant bacteria would provide a more comprehensive understanding of their potential as therapeutic agents.

References

1-Monomyristin: A Comparative Analysis of its Efficacy Against Other Monoglycerides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial lipids, 1-Monomyristin has emerged as a compound of significant interest for researchers and drug development professionals. This guide provides a comparative analysis of this compound's efficacy against other monoglycerides, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Antimicrobial Efficacy

The antimicrobial activity of monoglycerides is significantly influenced by their fatty acid chain length. Generally, medium-chain monoglycerides, particularly those with 10-14 carbons, exhibit potent antimicrobial properties.[1][2] Esterification of a fatty acid to its monoglyceride form typically enhances its antibacterial activity.[1][3]

Below is a summary of the comparative antimicrobial activity of this compound and other monoglycerides against various microorganisms, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates higher efficacy.

MonoglycerideMicroorganismMinimum Inhibitory Concentration (MIC)Reference
This compound (C14) Staphylococcus aureus-[4]
Bacillus subtilis-[4]
Pseudomonas aeruginosa-[4]
Escherichia coli-[4][5]
Candida albicansHigh Activity[5][6]
Aggregatibacter actinomycetemcomitansHigh Activity[5][6]
Monocaprin (C10) Staphylococcus aureus0.32 mg/mL[4]
Bacillus subtilis0.32 mg/mL[4]
Pseudomonas aeruginosa2.5 mg/mL[4]
Escherichia coli2.5 mg/mL[4]
Monolaurin (C12) Staphylococcus aureusMost potent among tested[1]
Gram-positive bacteriaHigh Activity[7]
Monopalmitin (C16) Staphylococcus aureus-[4]
Bacillus subtilis-[4]
Pseudomonas aeruginosa-[4]
Escherichia coli-[4]
Antibacterial/AntifungalNo Activity[5][8]
Monostearin (C18) Staphylococcus aureus-[4]
Bacillus subtilis-[4]
Pseudomonas aeruginosa-[4]
Escherichia coli-[4]

Note: "-" indicates data not specified in the cited sources in a directly comparable quantitative format.

From the available data, monocaprin and monolaurin often demonstrate the highest potency, particularly against Gram-positive bacteria.[1][4] However, this compound shows significant antibacterial activity against strains like Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, and notable antifungal activity against Candida albicans.[5][6][9] The efficacy of monoglycerides tends to decrease as the fatty acid chain length increases beyond 14 carbons, with monopalmitin (C16) showing little to no activity in some studies.[5][8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of monoglyceride efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for assessing antimicrobial activity is the determination of the MIC, which is the lowest concentration of a substance that prevents visible growth of a microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Strain Culture media_prep Prepare Growth Media (e.g., Nutrient Broth) start->media_prep serial_dilution Perform Serial Dilutions of Monoglycerides in Microtiter Plate media_prep->serial_dilution compound_prep Prepare Stock Solutions of Monoglycerides compound_prep->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate at Optimal Temperature and Time inoculation->incubation read_results Visually or Spectrophotometrically Assess for Growth incubation->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic

Fig 1. Workflow for MIC Determination.

Protocol Steps:

  • Microorganism Preparation: The test microorganism is cultured in a suitable broth medium to reach the logarithmic growth phase.

  • Serial Dilution: The monoglyceride is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plate is incubated under conditions optimal for the microorganism's growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the monoglyceride that inhibits visible growth of the microorganism.[10]

Mechanism of Action: Signaling Pathways

The primary antimicrobial mechanism of monoglycerides, including this compound, involves the disruption of the bacterial cell membrane.[1][11] This interaction leads to increased membrane permeability and ultimately cell lysis.

signaling_pathway cluster_bacterium Bacterial Cell membrane Cell Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm monoglyceride This compound / Monoglyceride insertion Insertion into Membrane monoglyceride->insertion interacts with disruption Membrane Disruption & Increased Permeability insertion->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage lysis Cell Lysis & Death leakage->lysis

Fig 2. Proposed Mechanism of Monoglyceride Action.

For fungi such as C. albicans, the mechanism of this compound is thought to be similar to that of amphotericin B. The hydroxyl groups of this compound interact with ergosterol in the fungal cell membrane, leading to membrane disruption and cell lysis.[6]

Conclusion

This compound demonstrates considerable antimicrobial and antifungal properties. While other monoglycerides like monocaprin and monolaurin may exhibit superior potency against certain bacteria, particularly Gram-positive strains, this compound's effectiveness against a broader range of microorganisms, including fungi, makes it a valuable compound for further investigation and development in therapeutic and preservative applications. The selection of a particular monoglyceride will ultimately depend on the target microorganism and the specific application.

References

Unveiling the Action of 1-Monomyristin: A Comparative Guide to its Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Antimicrobial Strategy of 1-Monomyristin for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proposed mechanism of action for this compound, a promising antimicrobial agent. While direct experimental validation remains an area for further research, this document synthesizes the current understanding based on existing literature and compares its efficacy with other monoglycerides. Detailed experimental protocols for validating its mechanism are also presented to guide future research endeavors.

Proposed Mechanism of Action: A Tale of Two Membranes

The primary antimicrobial activity of this compound is believed to stem from its ability to disrupt the cellular membranes of microorganisms. The specific interaction, however, is thought to differ between fungi and bacteria.

Antifungal Activity: Targeting Ergosterol

The prevailing hypothesis for this compound's antifungal action, particularly against Candida albicans, is its interaction with ergosterol, a vital component of the fungal cell membrane.[1] This proposed mechanism is analogous to that of the well-established antifungal drug, Amphotericin B. It is suggested that the hydroxyl group of this compound forms a complex with ergosterol, leading to the formation of pores or channels in the membrane. This disruption compromises the membrane's integrity, causing leakage of essential intracellular components and ultimately leading to cell lysis.[1]

Antibacterial Activity: A Broader Disruption

In bacteria, which lack ergosterol, the mechanism is thought to be a more general disruption of the cell membrane or the simpler cell wall structure.[1] The amphiphilic nature of this compound, possessing both a hydrophilic glycerol head and a lipophilic myristic acid tail, allows it to intercalate into the lipid bilayer of bacterial membranes. This insertion is believed to alter membrane fluidity and permeability, leading to a loss of cellular function and integrity.[2][3]

Alternative Mechanisms and Broader Effects of Monoglycerides

While membrane disruption is the most cited mechanism, other potential actions of monoglycerides like this compound cannot be entirely ruled out and may contribute to their overall antimicrobial effect. These include:

  • Inhibition of bacterial enzymes: Some fatty acids and their derivatives have been shown to interfere with the activity of bacterial enzymes, which could be a secondary mechanism for this compound.[4]

  • Disruption of the electron transport chain: Interference with this crucial metabolic pathway is another potential mode of action for antimicrobial lipids.[2]

  • Inhibition of biofilm formation: Studies on the related compound 1-monolaurin have demonstrated its ability to inhibit and eradicate bacterial biofilms, a key factor in chronic infections.[5][6][7]

Comparative Efficacy: this compound vs. Other Monoglycerides

The antimicrobial activity of monoglycerides is influenced by the length of their fatty acid chain. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other common monoglycerides against various pathogens, providing a quantitative comparison of their potency. Lower MIC values indicate higher efficacy.

CompoundOrganismMIC (mg/mL)Reference
This compound Staphylococcus aureus>1[8]
Bacillus subtilis>1[8]
Pseudomonas aeruginosa>2.5[8]
Escherichia coli>2.5[8]
Monocaprin (C10) Staphylococcus aureus0.32[8]
Bacillus subtilis0.32[8]
Pseudomonas aeruginosa2.5[8]
Escherichia coli2.5[8]
Monolaurin (C12) Staphylococcus aureus0.63[8]
Bacillus subtilis0.32[8]
Pseudomonas aeruginosa>2.5[8]
Escherichia coli>2.5[8]
Monopalmitin (C16) Staphylococcus aureus>1[8]
Bacillus subtilis>1[8]
Pseudomonas aeruginosa>2.5[8]
Escherichia coli>2.5[8]
Monostearin (C18) Staphylococcus aureus>1[8]
Bacillus subtilis>1[8]
Pseudomonas aeruginosa>2.5[8]
Escherichia coli>2.5[8]

Experimental Protocols for Mechanism Validation

To definitively validate the proposed mechanism of action of this compound, a series of biophysical and microbiological assays are required. The following are detailed methodologies for key experiments.

Membrane Permeabilization Assays

a) Propidium Iodide (PI) Uptake Assay

  • Objective: To determine if this compound treatment leads to membrane damage in microbial cells, allowing the influx of the fluorescent dye propidium iodide.

  • Protocol:

    • Grow microbial cultures (e.g., C. albicans, S. aureus) to the mid-logarithmic phase.

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS) to a standardized optical density.

    • Add propidium iodide to the cell suspension at a final concentration of 2-5 µM.

    • Treat the cell suspension with varying concentrations of this compound. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).

    • Incubate the samples at the appropriate temperature for a defined period.

    • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.

b) N-Phenyl-1-naphthylamine (NPN) Uptake Assay

  • Objective: To specifically assess the permeabilization of the outer membrane of Gram-negative bacteria.

  • Protocol:

    • Prepare a suspension of Gram-negative bacteria (e.g., E. coli) as described for the PI uptake assay.

    • Add NPN to the cell suspension to a final concentration of 10 µM.

    • Treat the cells with different concentrations of this compound.

    • Measure the increase in fluorescence immediately upon addition of the compound. NPN fluoresces strongly in a hydrophobic environment, so an increase in fluorescence indicates its entry into the bacterial outer membrane.

Ergosterol Binding Assay
  • Objective: To provide direct evidence of the interaction between this compound and ergosterol.

  • Protocol (Isothermal Titration Calorimetry - ITC):

    • Prepare a solution of this compound in a suitable buffer.

    • Prepare a solution of ergosterol, potentially incorporated into liposomes to mimic a membrane environment.

    • Fill the ITC sample cell with the ergosterol solution and the injection syringe with the this compound solution.

    • Perform a series of injections of the this compound solution into the ergosterol solution while monitoring the heat changes.

    • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and the experimental approaches to validate them, the following diagrams are provided.

cluster_antifungal Antifungal Mechanism cluster_antibacterial Antibacterial Mechanism This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Pore Formation Pore Formation This compound->Pore Formation Induces Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Cell Lysis Cell Lysis Pore Formation->Cell Lysis Leads to 1-Monomyristin_bac This compound Bacterial Cell Membrane Bacterial Cell Membrane 1-Monomyristin_bac->Bacterial Cell Membrane Intercalates into Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Results in Cell Death Cell Death Membrane Disruption->Cell Death Causes

Caption: Proposed antimicrobial mechanisms of this compound.

Hypothesis Hypothesis: This compound disrupts cell membranes Microbiological Assays Microbiological Assays (MIC, MBC) Hypothesis->Microbiological Assays Membrane Permeabilization Membrane Permeabilization Assays (PI, NPN uptake) Hypothesis->Membrane Permeabilization Ergosterol Binding Ergosterol Binding Assays (ITC) Hypothesis->Ergosterol Binding Antifungal specific Data Analysis Data Analysis and Mechanism Confirmation Microbiological Assays->Data Analysis Membrane Permeabilization->Data Analysis Ergosterol Binding->Data Analysis

Caption: Experimental workflow for validating the mechanism of action.

References

Cross-Validation of Analytical Methods for 1-Monomyristin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 1-Monomyristin, the selection of an appropriate analytical method is paramount for accurate quantification and characterization. This guide provides a detailed comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offering insights into their respective methodologies, performance characteristics, and ideal applications.

Data Presentation: Comparative Analysis of Analytical Methods

The quantitative performance of an analytical method is a critical factor in its selection. The following table summarizes key validation parameters for the analysis of monoglycerides, including this compound, using GC-MS and HPLC-MS. It is important to note that direct comparative studies on this compound are limited; therefore, the data presented is a composite from studies on various monoglycerides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Linearity (R²) ≥ 0.998[1][2]≥ 0.997[3]
Limit of Detection (LOD) 8 - 20 ng/g[4]1 - 30 ppm (for various MAGs)[5]
Limit of Quantification (LOQ) 26 - 61 ng/g[4]1 - 30 ppm (for various MAGs)[5]
Accuracy (% Recovery) 80.23–115.41%[1][2]80.4 - 99.5% (for various MAGs)[6]
Precision (%RSD) Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[1][2]2.54 - 7.21%[6]
Derivatization Typically required (e.g., silylation)[4]Not generally required[5]
Sample Volatility Requires volatile or derivatized analytes[7]Suitable for non-volatile and thermally labile compounds[7]
Primary Applications Analysis of volatile and semi-volatile compounds, quality control of biodiesel.[4][7]Quantification in complex matrices like biological fluids and food products.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility.

1. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using an appropriate organic solvent.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

    • Incubate the mixture to allow for the complete derivatization of the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers.

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 275°C at a rate of 15°C/min.

    • Hold at 275°C for 10 minutes.[4]

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS system or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Single Ion Monitoring (SIM) or full scan mode, monitoring for characteristic ions of the derivatized this compound. For the TMS derivative of a C18 monoacylglycerol, a prominent ion would be m/z 399.[4]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS is well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization.

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent mixture (e.g., chloroform:methanol).[6]

  • Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interferences and concentrate the analyte.[5]

  • Dissolution: Evaporate the solvent from the extract and redissolve the residue in the initial mobile phase.

2. HPLC-MS Instrumental Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).[6]

  • Mobile Phase: A gradient of methanol and water containing an ammonium formate buffer is commonly used.[5]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode for the detection of protonated this compound ([M+H]⁺).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, targeting the specific precursor-to-product ion transition for this compound.

Mandatory Visualization

The following diagrams illustrate the general analytical workflow and a decision-making process for method selection.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup / Purification Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization If GC-MS Chromatography Chromatographic Separation (GC or HPLC) Cleanup->Chromatography If HPLC-MS Derivatization->Chromatography MassSpec Mass Spectrometry (Detection & Identification) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General workflow for the analysis of this compound.

Method_Selection start Start: Need to Analyze This compound volatility Is the sample thermally stable and volatile? start->volatility derivatization Is derivatization acceptable? volatility->derivatization No gcms Select GC-MS volatility->gcms Yes matrix Is the sample matrix complex (e.g., biological fluid)? derivatization->matrix Yes hplcms Select HPLC-MS derivatization->hplcms No sensitivity Is high sensitivity (ppm level) required? matrix->sensitivity Yes matrix->gcms No sensitivity->gcms No sensitivity->hplcms Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

In Vivo Validation of 1-Monomyristin's Antimicrobial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo studies validating the antimicrobial effects of 1-Monomyristin are not yet available in published literature, extensive in vitro evidence demonstrates its potent antibacterial and antifungal properties. This guide provides a comparative analysis of closely related monoglycerides, monolaurin and monocaprin, for which in vivo data exists. This information serves as a valuable reference for designing future in vivo trials for this compound and for understanding the potential of this class of compounds as therapeutic agents.

Comparative In Vivo Efficacy of Monoglycerides

This section summarizes the available in vivo data for monolaurin and monocaprin, offering insights into their efficacy against relevant pathogens in established animal models.

Compound Pathogen Animal Model Infection Type Treatment Regimen Key Outcomes Reference
Monolaurin Candida albicansImmunosuppressed Balb/c miceOral CandidiasisTopical application of 12.5 mM monolaurin, twice daily for 5 daysSignificant decrease in fungal burden as measured by total photon flux and colony-forming units (CFUs) in tongue tissue compared to vehicle control.[1][2]
Monolaurin Staphylococcus aureusMiceSystemic InfectionDaily oral administrationIncreased survival rate (over 60% with combination therapy) compared to untreated controls.[3]
Monocaprin Campylobacter jejuniBroiler chickensIntestinal ColonizationEmulsion added to drinking water and feedSignificant reduction in Campylobacter counts in cloacal swabs, particularly during the first two days of treatment.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the experimental protocols for the key in vivo studies cited.

Murine Model of Oral Candidiasis (Candida albicans)
  • Animal Model: Immunosuppressed Balb/c mice are used to facilitate the establishment of a robust oral infection. Immunosuppression is typically induced by the administration of corticosteroids.

  • Infection Protocol: A culture of a bioluminescent strain of Candida albicans is introduced orally to the mice. The bioluminescence allows for real-time, non-invasive monitoring of the infection's progression.

  • Treatment Administration: The test compound, such as monolaurin, is applied topically to the oral cavity. A vehicle control (e.g., phosphate-buffered saline) and a positive control (e.g., a known antifungal agent like nystatin) are used for comparison.

  • Outcome Measurement: The primary outcome is the fungal burden, which is quantified by measuring the total photon flux from the bioluminescent fungi using an in vivo imaging system. Additionally, at the end of the study, the tongues are excised, homogenized, and plated to determine the number of colony-forming units (CFUs).

Murine Model of Systemic Infection (Staphylococcus aureus)
  • Animal Model: Standard laboratory mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Infection Protocol: A clinical isolate of Staphylococcus aureus is injected intraperitoneally or intravenously to induce a systemic infection. The inoculum size is calibrated to cause a lethal infection in untreated animals within a specific timeframe.

  • Treatment Administration: The therapeutic agent, such as monolaurin, is administered orally or via injection at specified doses and frequencies. A control group receives a placebo.

  • Outcome Measurement: The primary endpoint is the survival rate of the animals over a defined period (e.g., 30 days). Secondary endpoints may include bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points.

Avian Model of Intestinal Colonization (Campylobacter jejuni)
  • Animal Model: Broiler chickens are used as they are a natural reservoir for Campylobacter.

  • Infection Protocol: Chickens are either naturally colonized or artificially infected with a specific strain of Campylobacter jejuni.

  • Treatment Administration: The antimicrobial agent, such as an emulsion of monocaprin, is added to the drinking water and/or feed of the chickens.

  • Outcome Measurement: The level of Campylobacter colonization is assessed by taking cloacal swabs at various time points and determining the bacterial count (CFUs) after culturing.

Mechanism of Action: Signaling Pathway and Experimental Workflow

The primary antimicrobial mechanism of monoglycerides is the disruption of the microbial cell membrane. However, evidence also suggests that they can interfere with bacterial signaling pathways, particularly those involved in virulence.

Proposed Signaling Pathway Inhibition in Staphylococcus aureus

Monolaurin has been shown to inhibit signal transduction in Staphylococcus aureus, which in turn suppresses the production of various virulence factors, including toxins and beta-lactamase.[6] This interference is crucial as it can reduce the pathogenicity of the bacteria and potentially circumvent antibiotic resistance mechanisms.

G cluster_membrane Bacterial Cell Membrane AgrC AgrC AgrA AgrA AgrC->AgrA Phosphorylates P2 P2 Promoter AgrA->P2 Binds to P3 P3 Promoter AgrA->P3 Binds to RNAII RNAII P2->RNAII Drives transcription of RNAIII RNAIII P3->RNAIII Drives transcription of Toxins Toxin & Virulence Factor Production RNAIII->Toxins Upregulates Monolaurin Monolaurin Monolaurin->AgrC Inhibits Signal Transduction AIP Autoinducing Peptide (AIP) AIP->AgrC Activates

Figure 1: Proposed inhibition of the S. aureus Agr quorum-sensing system by monolaurin.

General Experimental Workflow for In Vivo Antimicrobial Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antimicrobial agent.

G cluster_prep Pre-Clinical Preparation cluster_infection Infection and Treatment cluster_analysis Data Collection and Analysis A Antimicrobial Agent (e.g., this compound) E Treatment Administration (Test Compound vs. Controls) A->E B Pathogen Culture (e.g., S. aureus, C. albicans) D Establishment of Infection (e.g., Oral, Systemic) B->D C Animal Model Selection (e.g., Murine) C->D D->E F In Vivo Imaging / Survival Monitoring E->F G Ex Vivo Analysis (CFU counts, Histopathology) E->G H Statistical Analysis F->H G->H I Efficacy Determination H->I

Figure 2: A generalized workflow for in vivo testing of antimicrobial compounds.

References

Lack of Evidence on Synergistic Effects of 1-Monomyristin with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals no published studies investigating the synergistic effects of 1-Monomyristin when used in combination with other antimicrobial agents. While this compound has been evaluated for its standalone antibacterial and antifungal properties, data on its potential to enhance or be enhanced by other drugs is currently unavailable. This report summarizes the known antimicrobial activity of this compound and outlines the standard methodologies used to assess these properties, in the absence of synergy-specific data.

Standalone Antimicrobial Activity of this compound

This compound has demonstrated a notable spectrum of antimicrobial activity against various Gram-positive bacteria and fungi.[1][2][3] Research has highlighted its efficacy against clinically relevant pathogens, positioning it as a compound of interest for further investigation in antimicrobial research.

Summary of Antimicrobial Activity:

Test OrganismTypeActivity ObservedReference
Staphylococcus aureusGram-positive bacteriumHigh antibacterial activity[1]
Aggregatibacter actinomycetemcomitansGram-negative bacteriumHigh antibacterial activity[1]
Bacillus subtilisGram-positive bacteriumAntibacterial activity[1]
Escherichia coliGram-negative bacteriumHigh antibacterial activity (for 2-Monomyristin)[1]
Candida albicansFungusHigh antifungal activity[1]

Note: The referenced study also investigated 2-Monomyristin, which showed higher activity against E. coli.

The antibacterial and antifungal activity of this compound is attributed to its chemical structure, a monoglyceride of myristic acid.[2] Studies suggest that it can interact with and disrupt the cell walls of susceptible microorganisms.[4]

Experimental Protocols for Antimicrobial Susceptibility Testing

In the absence of synergy studies, this section details a standard experimental protocol for assessing the standalone antimicrobial activity of a compound like this compound, as derived from the available literature.[1]

Disc Diffusion Method:

  • Microorganism Preparation: A standardized suspension of the test microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Disc Application: Sterile paper discs are impregnated with known concentrations of the test compound (this compound) and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • Controls: A positive control (a known antimicrobial agent) and a negative control (the solvent used to dissolve the test compound) are included in the assay.

Below is a graphical representation of a typical workflow for assessing antimicrobial activity.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare standardized microbial suspension D Inoculate agar plates with microbial suspension A->D B Prepare agar plates B->D C Impregnate sterile discs with this compound E Place impregnated discs on agar surface C->E D->E F Incubate plates at appropriate temperature and duration E->F G Measure the diameter of the zone of inhibition F->G H Compare with positive and negative controls G->H

Antimicrobial Activity Testing Workflow

Conclusion

The current body of scientific literature does not provide evidence to support the synergistic use of this compound with other antimicrobial agents. While its standalone antimicrobial properties are documented, further research, including checkerboard assays and time-kill studies, is necessary to explore its potential in combination therapies. For researchers and drug development professionals, this represents a significant knowledge gap and an opportunity for future investigation into novel antimicrobial strategies.

References

A Head-to-Head Comparison of 1-Monomyristin and Monolaurin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the potential of lipid-based antimicrobials, 1-Monomyristin and monolaurin present compelling options. Both are monoglycerides of saturated fatty acids, recognized for their biological activities. This guide provides a detailed, data-driven comparison of their physicochemical properties, antimicrobial and antiviral efficacy, and mechanisms of action to aid in the selection and development of these compounds for therapeutic and industrial applications.

Physicochemical Properties

This compound and monolaurin share a similar molecular architecture, consisting of a glycerol backbone esterified to a single fatty acid. However, the two-carbon difference in their fatty acid chains—myristic acid (C14) in this compound and lauric acid (C12) in monolaurin—gives rise to distinct physicochemical characteristics that can influence their biological activity and formulation properties.

PropertyThis compoundMonolaurin
Chemical Formula C17H34O4[1][2]C15H30O4[3][4]
Molar Mass 302.45 g/mol [1]274.401 g/mol [4]
Appearance White to off-white solid or waxy substance[2]White to light yellowish solid or waxy substance[5]
Melting Point 68-70 °C[1]63 °C[4]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO; limited solubility in water.[1][2]Soluble in fats, oils, and organic solvents; limited solubility in water.[3][5]
Source Derived from myristic acid, found in sources like nutmeg.[1][6]Derived from lauric acid, found in coconut oil and human breast milk.[4][7]

Antimicrobial and Antifungal Activity: A Comparative Overview

Both monoglycerides exhibit significant activity against a range of pathogens, with monolaurin being more extensively studied. The available data suggests that their efficacy can be species-dependent.

Antibacterial Activity

Monolaurin has demonstrated broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus spp.[8][9] Its efficacy against Gram-negative bacteria is generally lower, although some studies report activity.[8][9][10] this compound also shows potent antibacterial activity against several Gram-positive bacteria.[11] Notably, studies have shown that 0.50% this compound exhibited higher antibacterial activity against S. aureus compared to a positive control.[12][13][14] It has also demonstrated activity against Aggregatibacter actinomycetemcomitans and Bacillus subtilis.[12][14]

OrganismThis compound ActivityMonolaurin Activity
Staphylococcus aureus High activity reported, greater than positive controls in some studies.[12][13][14]High activity, including against resistant strains.[15] MIC values reported as low as 100 µg/ml.[15]
Escherichia coli 2-monomyristin (an isomer) showed high activity, while this compound showed some activity at higher concentrations.[12][13][14]Less effective than against Gram-positive bacteria, but some inhibition observed at higher concentrations.[8][9][10]
Bacillus subtilis Exhibited antibacterial activity.[12][14]Effective against B. subtilis.[10]
Aggregatibacter actinomycetemcomitans Showed higher antibacterial activity than the positive control.[12][14]Data not readily available.
Antifungal Activity

Both compounds are effective against the opportunistic yeast Candida albicans. This compound has been shown to have higher antifungal activity against C. albicans compared to a positive control.[12][13][14] Monolaurin also demonstrates significant antifungal properties against C. albicans, including activity against biofilms.[16]

OrganismThis compound ActivityMonolaurin Activity
Candida albicans Higher antifungal activity compared to the positive control.[12][13][14]Effective against planktonic cells and biofilms. MIC reported in the range of 62.5–125 µM.[16]

Antiviral Activity

Monolaurin is particularly noted for its potent antiviral activity, especially against enveloped viruses.[10] It has been shown to be effective against a range of viruses including Herpes Simplex Virus (HSV-1 and HSV-2), measles, and vesicular stomatitis virus.[10] In contrast, while some monoglycerides of medium-chain fatty acids have shown antiviral effects, specific data on the antiviral activity of this compound is less documented in the reviewed literature, with one source suggesting it is less active than monolaurin.[17]

Mechanisms of Action

The primary mechanism of action for both monoglycerides involves the disruption of the microbial cell membrane. Their amphipathic nature allows them to integrate into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Monolaurin's mechanism is multifaceted. Beyond direct membrane disruption, it has been shown to interfere with signal transduction and transcription in bacteria.[10] In viruses, it can disintegrate the viral envelope and prevent the binding of the virus to host cells.[10]

Monolaurin_Mechanism cluster_monolaurin Monolaurin cluster_pathogen Pathogen (Bacteria/Virus) cluster_effects Effects Monolaurin Monolaurin Membrane Cell/Viral Membrane Monolaurin->Membrane Integrates into Signal Signal Transduction Monolaurin->Signal Interferes with Replication Viral Replication Monolaurin->Replication Inhibits maturation Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Signaling Signal->Inhibition Viral_Inactivation Viral Inactivation Replication->Viral_Inactivation

Caption: Mechanism of action for monolaurin against pathogens.

This compound's antifungal mechanism against C. albicans is thought to be similar to that of amphotericin B, where its hydroxyl group interacts with ergosterol in the fungal cell membrane, disrupting its function and leading to cell lysis.[12]

Monomyristin_Antifungal_Mechanism cluster_monomyristin This compound cluster_fungus Fungal Cell (C. albicans) cluster_effects Effects Monomyristin This compound Ergosterol Ergosterol in Cell Membrane Monomyristin->Ergosterol Interacts with Disruption Membrane Disruption Ergosterol->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Antifungal mechanism of this compound against C. albicans.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of these compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process:

  • Protection of Glycerol: The two hydroxyl groups of glycerol are protected using acetone to form 1,2-O-isopropylidene glycerol.

  • Esterification: Myristic acid is esterified with ethanol to produce ethyl myristate.

  • Transesterification: Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol.

  • Deprotection: The protecting group is removed via hydrolysis using a solid acid catalyst like Amberlyst-15 to yield this compound.[12][13][14]

Monomyristin_Synthesis Glycerol Glycerol ProtectedGlycerol 1,2-O-isopropylidene glycerol Glycerol->ProtectedGlycerol + Acetone Acetone Acetone Intermediate Isopropylidene glycerol myristate ProtectedGlycerol->Intermediate + Ethyl Myristate MyristicAcid Myristic Acid EthylMyristate Ethyl Myristate MyristicAcid->EthylMyristate + Ethanol Ethanol Ethanol Monomyristin This compound Intermediate->Monomyristin + Amberlyst-15 (hydrolysis) Amberlyst Amberlyst-15

References

Safety Operating Guide

Navigating the Disposal of 1-Monomyristin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Monomyristin, a monoglyceride of myristic acid used in various research applications.

Hazard Assessment and Safety Precautions

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008 and may only cause mild skin and respiratory irritation, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[1][2] Therefore, a cautious approach to handling and disposal is recommended.

Before beginning any work that will generate this compound waste, it is imperative to have a disposal plan in place.[3] Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[4][5][6]

Recommended Personal Protective Equipment (PPE) When Handling this compound Waste:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To protect the skin from potential irritation.
Body Protection Laboratory coatTo prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on whether it is pure or mixed with other hazardous chemicals.

Step 1: Waste Characterization

  • Pure this compound: If the waste consists of pure, uncontaminated this compound, it should be collected in a designated, properly labeled waste container.

  • Contaminated this compound: If this compound is mixed with solvents or other hazardous chemicals, the entire mixture must be treated as hazardous waste.[4] Do not mix incompatible waste streams.[3] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3]

Step 2: Waste Collection and Storage

  • Container Selection: Use a container that is compatible with this compound and any other chemicals in the waste mixture. The container must have a secure, tight-fitting lid.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your institution) and list all contents, including "this compound" and any other chemicals, with their approximate concentrations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][7] This area should be away from general work areas and incompatible materials.

Step 3: Disposal

  • Never dispose of this compound down the sink or in the regular trash unless explicitly approved by your institution's EHS office. [4][6]

  • Arrange for the collection of the hazardous waste container through your institution's hazardous waste management program.[4][5]

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled properly.

  • Non-Acutely Hazardous Waste Containers: A container that held a non-acutely hazardous waste can be disposed of as regular trash after all contents have been removed to the extent possible. The container should be defaced of any chemical labels.[4]

  • Acutely Hazardous Waste Containers: If this compound were to be classified as an acutely hazardous waste, the container would need to be triple-rinsed with a suitable solvent before disposal as regular trash. The rinsate must be collected and disposed of as hazardous waste.[3][4] Given the incomplete toxicological data for this compound, consulting with your EHS office is the most prudent course of action.

Experimental Protocols

This document focuses on disposal procedures and does not contain experimental protocols. For information on the synthesis and evaluation of this compound and its derivatives as potential antibacterial and antifungal agents, researchers can refer to published literature.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste start->characterize pure Pure this compound characterize->pure Pure? mixed Mixed with Hazardous Waste characterize->mixed Mixed? collect_pure Collect in a Designated Container pure->collect_pure collect_mixed Collect in a Compatible Hazardous Waste Container mixed->collect_mixed label_pure Label Container with 'this compound Waste' collect_pure->label_pure label_mixed Label Container with all Chemical Constituents collect_mixed->label_mixed store Store in Satellite Accumulation Area label_pure->store label_mixed->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Monomyristin, a widely used monoacylglycerol in the food, pharmaceutical, and cosmetic industries. Adherence to these protocols will help ensure safe handling and disposal, fostering a secure research environment.

Chemical and Physical Properties of this compound

PropertyValue
Synonyms 2,3-Dihydroxypropyl tetradecanoate, 1-Myristoyl-rac-glycerol
CAS Number 589-68-4
Molecular Formula C17H34O4
Molecular Weight 302.45 g/mol
Appearance White to off-white powder
Melting Point 70°C
Solubility Soluble in chloroform, ethyl acetate, DMSO, and ethanol. Insoluble in water.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it may cause mild skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo minimize skin exposure. For larger quantities, waterproof boots and suitable protective clothing are recommended.[1]
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or when handling large quantities that may generate dust.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare a well-ventilated work area gather_ppe 2. Assemble all required PPE prep_area->gather_ppe weigh 3. Weigh the required amount in a fume hood gather_ppe->weigh dissolve 4. Dissolve in an appropriate solvent if necessary weigh->dissolve conduct_exp 5. Conduct the experiment, avoiding dust generation dissolve->conduct_exp decontaminate 6. Decontaminate work surfaces conduct_exp->decontaminate dispose 7. Dispose of waste according to regulations decontaminate->dispose remove_ppe 8. Remove PPE in the correct order dispose->remove_ppe

Workflow for Handling this compound

Step-by-Step Handling Procedures:

  • Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders to minimize inhalation of dust.

  • Personal Protective Equipment (PPE) : Before handling, ensure all recommended PPE is worn correctly.

  • Dispensing : When weighing or transferring the powder, do so carefully to avoid creating dust.

  • Spill Response : In case of a spill, restrict access to the area.[1] Avoid breathing dust.[1] Sweep up the spilled material and place it in a suitable, labeled container for disposal.[2] Prevent the spill from entering drains or waterways.

  • First Aid :

    • If on skin : Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled : Remove the person to fresh air and keep comfortable for breathing.[1]

    • If swallowed : Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed and protected from sunlight and heat sources.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • The recommended storage temperature is in a freezer.[3]

Disposal:

  • Dispose of unused this compound and its containers in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain or with household waste.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.